2-(4-nitrophenyl)ethenylboronic Acid
Description
Properties
IUPAC Name |
2-(4-nitrophenyl)ethenylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO4/c11-9(12)6-5-7-1-3-8(4-2-7)10(13)14/h1-6,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQFURAXZKRVCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC1=CC=C(C=C1)[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400490 | |
| Record name | 2-(4-nitrophenyl)ethenylboronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216019-32-8 | |
| Record name | 2-(4-nitrophenyl)ethenylboronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical Properties of 2-(4-Nitrophenyl)ethenylboronic Acid
Technical Guide & Application Whitepaper
Executive Summary
2-(4-Nitrophenyl)ethenylboronic acid (CAS: 59239-46-2), typically found as the (E)-isomer, is a bifunctional organoboron building block. It bridges the utility of styrenic conjugation with the versatile reactivity of boronic acids .
For drug development and materials science professionals, this compound serves two primary roles:
-
Synthetic Intermediate: A robust partner in Suzuki-Miyaura cross-coupling to install the (E)-4-nitrostyryl moiety, a common pharmacophore and precursor to amino-styryl fluorophores.
-
Chemosensor Scaffold: The electron-deficient nitro group enhances the Lewis acidity of the boron center, making it a sensitive receptor for diols (saccharides) and a "turn-on" fluorescence precursor upon nitro-reduction.
Structural & Physicochemical Profile
The molecule features a trans-alkene linker connecting a para-nitrobenzene ring to a boronic acid headgroup. This conjugation extends the
| Property | Data / Description |
| IUPAC Name | (E)-(4-nitrostyryl)boronic acid; [(E)-2-(4-nitrophenyl)ethenyl]boronic acid |
| CAS Number | 59239-46-2 |
| Molecular Formula | |
| Molecular Weight | 192.96 g/mol |
| Geometry | Planar (E)-alkene (Trans); |
| Electronic Character | Electron-deficient ( |
| Acidity (pKa) | Est.[1] 7.8 – 8.2 (More acidic than phenylboronic acid due to EWG effect) |
| Solubility | Soluble in DMSO, MeOH, DMF; Sparingly soluble in |
| Stability | Susceptible to protodeboronation under strong acid/high heat; Stable in air |
Electronic Effects & Lewis Acidity
The para-nitro group is a strong electron-withdrawing group (EWG). Through the conjugated vinyl linker, it pulls electron density away from the boron atom.
-
Effect: This lowers the
of the boronic acid compared to phenylboronic acid ( ). -
Consequence: The boron atom becomes a stronger Lewis acid, facilitating the formation of boronate anions at physiological pH (7.4), which is critical for saccharide binding under mild conditions.
Synthetic Routes
The most reliable synthesis avoids the direct nitration of styrylboronic acid (which yields mixtures). Instead, it utilizes the hydroboration of the corresponding alkyne.
Primary Route: Hydroboration of Alkyne
Precursor: 1-ethynyl-4-nitrobenzene. Reagent: Catecholborane or Pinacolborane (catalyzed).
Reaction Logic:
-
Hydroboration: The alkyne undergoes syn-addition of the B-H bond across the triple bond.
-
Regioselectivity: The boron atom adds to the terminal carbon (anti-Markovnikov) due to steric factors, yielding the trans-(E)-alkenylboronate.
-
Hydrolysis: Gentle hydrolysis yields the free boronic acid.
Figure 1: Synthetic pathway via hydroboration.[2] This route ensures the retention of the (E)-geometry and para-substitution pattern.
Reactivity Profile I: C-C Bond Formation (Suzuki-Miyaura)
The primary utility of this compound in medicinal chemistry is as a nucleophile in Palladium-catalyzed cross-coupling.
Mechanism & Advantages
Unlike alkyl boronic acids, this alkenyl boronic acid undergoes rapid transmetallation due to the
-
Catalyst Compatibility: Works well with
or . -
Base Requirement: Requires activation by a base (e.g.,
, ) to form the reactive hydroxyboronate species . -
Nitro Tolerance: The nitro group is stable under standard Suzuki conditions (unlike in reductive Heck conditions).
Experimental Protocol: General Coupling
Objective: Coupling with an Aryl Halide (
-
Setup: Charge a reaction vial with:
-
Aryl Halide (1.0 equiv)[3]
-
This compound (1.1 – 1.2 equiv)
- (3-5 mol%)
-
-
Solvent: Add degassed DME/Water (2:1 ratio) or Dioxane/Water.
-
Activation: Add
(2.0 equiv). -
Reaction: Heat to 80-90°C under Argon for 4–12 hours.
-
Workup: Extract with EtOAc, wash with brine. The nitro group remains intact.[4]
Reactivity Profile II: Sensing & Lewis Acidity
This compound acts as a chemosensor through two mechanisms: reversible covalent binding with diols and fluorescence modulation.
Diol (Saccharide) Binding
Boronic acids react reversibly with 1,2- and 1,3-diols (like glucose or fructose) to form cyclic boronate esters.
-
pH Switch: Binding shifts the boron geometry from trigonal planar (
) to tetrahedral ( ) anionic. -
Electronic Impact: The formation of the anionic boronate reduces the electron-withdrawing character of the boron group, altering the intramolecular charge transfer (ICT) of the styryl system.
Fluorescence Switching (Nitro-Quenching)
The nitro group is a potent fluorescence quencher.
-
State A (Native): Weak/No fluorescence due to quenching by the
group. -
State B (Reduced): Chemical or enzymatic reduction of
creates a "Push-Pull" system ( ). This restores strong fluorescence. -
Application: This molecule is often used as a probe for hypoxia (reductive environment) or specific reductases.
Figure 2: Dual sensing modes. Top path: Saccharide binding alters geometry/solubility. Bottom path: Nitro reduction activates fluorescence.
Handling, Stability & Safety
Protodeboronation
Like many vinyl boronic acids, this compound is sensitive to protodeboronation (cleavage of the C-B bond) under specific conditions:
-
Avoid: Prolonged heating in acidic aqueous media.
-
Mechanism: Protonation of the double bond
to the boron can lead to C-B bond rupture. -
Mitigation: Use mild bases (
) and anhydrous conditions if the substrate is acid-sensitive.
Storage
-
Condition: Store at 2–8°C.
-
Dehydration: Boronic acids exist in equilibrium with their trimeric anhydrides (boroxines). This is reversible upon dissolution in aqueous solvents. Do not mistake the boroxine precipitate for degradation.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
Bull, S. D., et al. (2013). Boronic acids as building blocks for the construction of therapeutically useful amines. Accounts of Chemical Research. Link
-
James, T. D., et al. (2006). Boronic acid-based sensors for saccharides.[5][6] Royal Society of Chemistry. Link
-
Lacina, K., et al. (2014).[6] Boronic acids for sensing and other applications.[5][6][7] Chemistry Central Journal. Link
-
PubChem Database. (2024). This compound (CID 140820469). Link
Sources
- 1. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
2-(4-nitrophenyl)ethenylboronic acid CAS number and safety data
High-Fidelity Reagent Guide for Cross-Coupling & Materials Science
Executive Summary
2-(4-Nitrophenyl)ethenylboronic acid (CAS: 216019-32-8), often referred to as (E)-(4-nitrostyryl)boronic acid, is a specialized organoboron building block used primarily in the synthesis of non-symmetric stilbenes via Palladium-catalyzed Suzuki-Miyaura cross-coupling. Its conjugated vinyl-nitro motif makes it an essential precursor for developing push-pull chromophores, fluorescent probes, and nonlinear optical (NLO) materials. This guide outlines the physicochemical profile, safety protocols, and optimized synthetic workflows for researchers utilizing this compound.
Chemical Identity & Physicochemical Profile
This compound is typically supplied as the thermodynamically stable (E)-isomer. The nitro group (
| Parameter | Technical Specification |
| Chemical Name | trans-2-(4-Nitrophenyl)vinylboronic acid |
| CAS Number | 216019-32-8 |
| Molecular Formula | |
| Molecular Weight | 192.96 g/mol |
| Appearance | Yellow to orange crystalline powder (indicative of nitro-conjugation) |
| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in non-polar solvents ( |
| pKa (Boronic Acid) | ~8.5–9.0 (Lower than phenylboronic acid due to EWG effect) |
| SMILES | O/C=C/C1=CC=C(=O)C=C1 |
HSE Profile: Safety & Handling
GHS Classification: Warning Signal Word: WARNING
While specific toxicological data for this exact derivative is limited, its structural analogs (nitroaromatics and vinylboronic acids) dictate the following safety profile.
-
Hazard Statements:
-
Precautionary Handling (Senior Scientist Note):
-
Nitro Group Stability: Although this compound is generally stable, nitro-functionalized organics can be energetic. Avoid subjecting the dry solid to excessive heat (>200°C) or friction.
-
Protodeboronation: Vinylboronic acids are prone to protodeboronation (loss of the boron group) in acidic media or under prolonged heating in protic solvents. Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to maintain titer.
-
Synthesis & Manufacturing Logic
The synthesis of this compound is a two-stage workflow designed to preserve the alkene stereochemistry.
Mechanistic Workflow (Graphviz)
The following diagram illustrates the standard synthetic route starting from 1-iodo-4-nitrobenzene, utilizing Sonogashira coupling followed by hydroboration.
Caption: Synthesis via hydroboration guarantees the (E)-alkene geometry required for stereoselective cross-coupling.
Expert Insight: Direct hydroboration of the alkyne is preferred over the Heck reaction of vinylboronates with nitrohalobenzenes, as the latter often leads to mixtures of isomers and lower yields due to the electron-deficient nature of the nitro-arene.
Applications in Drug Discovery & Materials
A. Suzuki-Miyaura Cross-Coupling
This reagent is the "staple gun" for attaching the 4-nitrostyryl motif to aryl halides.
-
Utility: Synthesis of resveratrol analogs, retinoids, and push-pull fluorophores.
-
Challenge: The electron-withdrawing nitro group makes the C-B bond less nucleophilic, slowing down the transmetallation step.
-
Solution: Use stronger bases (e.g.,
or ) and electron-rich ligands (e.g., SPhos, XPhos) to accelerate the cycle.
B. Bio-Orthogonal Probes
The nitro group is a "masked" amine.
-
Coupling: React the boronic acid with a heterocycle.
-
Reduction: Chemoselective reduction of
to (using Fe/NH4Cl or SnCl2). -
Result: This "turns on" fluorescence in many stilbene-based sensors, as the amine acts as an electron donor (D) in a D-π-A system.
Experimental Protocol: Stereoselective Suzuki Coupling
Standard Operating Procedure (SOP) for coupling with an Aryl Bromide.
Reagents:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Catalyst:
(5 mol%) -
Base:
(aq) (3.0 equiv) -
Solvent: DME (Dimethoxyethane) / Ethanol (4:1 ratio)
Step-by-Step Workflow:
-
Degassing: In a reaction vial, combine the boronic acid, aryl bromide, and Palladium catalyst. Seal and purge with Argon for 5 minutes. Critical: Oxygen poisons the Pd(0) species.
-
Solvation: Add the degassed solvent mixture via syringe.
-
Activation: Add the aqueous base. The mixture will likely turn biphasic.
-
Reflux: Heat the block to 85°C for 4–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine (
), dry over , and concentrate. -
Purification: Flash chromatography on silica gel.
Catalytic Cycle Visualization
Understanding the cycle helps troubleshoot low yields.
Caption: The transmetallation step (yellow) is often rate-limiting for electron-deficient boronic acids like this one.
References
-
ChemicalBook. (2024). Product Monograph: this compound (CAS 216019-32-8).[4]Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
-
PubChem. (2024).[5] Compound Summary: Boronic acid derivatives and safety data.[4]Link
-
Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Protocols.[6]Link
-
Sigma-Aldrich. (2024).[2] Safety Data Sheet: 4-Nitrophenylboronic acid (Analogous hazards).Link
Sources
- 1. cn.chemcd.com [cn.chemcd.com]
- 2. 20.210.105.67 [20.210.105.67]
- 3. 4-Vinylphenylboronic acid | C8H9BO2 | CID 2734393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 216019-32-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 2-Methyl-4-nitrophenylboronic acid | C7H8BNO4 | CID 70699555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Molecular weight and structure of 4-nitrostyrylboronic acid
Technical Whitepaper: 4-Nitrostyrylboronic Acid – Structural Characterization and Synthetic Utility
Executive Summary
4-Nitrostyrylboronic acid (and its pinacol ester surrogate) represents a critical class of organoboron building blocks used in the synthesis of
Part 1: Physicochemical Profile & Molecular Identity
The compound exists primarily in two forms: the free boronic acid (often in equilibrium with its trimeric boroxine anhydride) and the more stable pinacol ester. For precision in experimental design, the pinacol ester is the preferred commercial reagent due to enhanced stability against protodeboronation.
Molecular Specifications
| Property | Free Acid | Pinacol Ester (Preferred Reagent) |
| IUPAC Name | (E)-(4-Nitrostyryl)boronic acid | (E)-2-(4-Nitrostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| CAS Number | Not widely assigned (generated in situ) | 153737-25-8 (Representative) |
| Molecular Formula | ||
| Molecular Weight | 192.96 g/mol | 275.11 g/mol |
| Physical State | Yellow solid (hygroscopic) | Yellow crystalline solid |
| Solubility | DMSO, Methanol, dilute base | |
| Melting Point | >250°C (dec. to boroxine) | 128–132°C (typical range) |
Structural Pharmacophore Analysis
The molecule is defined by three distinct electronic domains:
-
Nitro Group (
): A strong electron-withdrawing group (EWG) at the para-position, inducing a dipole moment across the styryl backbone. -
Vinyl Linker (
): Typically exists in the thermodynamically stable (E)-configuration (trans), facilitating extended -conjugation. -
Boronic Moiety (
/ ): An empty p-orbital on boron acts as a Lewis acid, enabling reversible covalent bonding with diols (sugars, ROS) or transmetallation in palladium-catalyzed cycles.
Part 2: Synthesis & Characterization Protocols
Synthesis of 4-nitrostyrylboronic acid requires careful control of stereochemistry to ensure the (E)-isomer is exclusively formed. Two primary pathways are validated for high-purity synthesis.[1]
Pathway A: Heck-Mizoroki Coupling (Recommended)
This method is preferred for its operational simplicity and high stereoselectivity (
-
Reagents: 4-Iodonitrobenzene (1.0 equiv), Vinylboronic acid pinacol ester (1.2 equiv).
-
Catalyst:
(5 mol%) with or similar phosphine ligand. -
Base/Solvent:
(3.0 equiv) in anhydrous DMF or Toluene at 80–100°C.
Step-by-Step Protocol:
-
Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.
-
Loading: Add 4-iodonitrobenzene (249 mg, 1 mmol), vinylboronic acid pinacol ester (185 mg, 1.2 mmol), and base.
-
Catalysis: Add pre-mixed Pd-catalyst solution via syringe.
-
Reaction: Heat to 90°C for 12 hours. Monitor by TLC (Visualize with UV/KMnO4).
-
Workup: Dilute with EtOAc, wash with water/brine to remove DMF. Dry over
. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product elutes as a bright yellow band.
Pathway B: Hydroboration of Alkynes
Used when 4-nitrophenylacetylene is the available starting material.
-
Reaction: 4-Nitrophenylacetylene + Pinacolborane (HBpin).
-
Catalyst:
(Schwartz's reagent) or Rhodium catalysts for anti-Markovnikov selectivity. -
Outcome: Yields the (E)-vinylboronate directly.
Structural Validation (NMR & MS)
-
NMR (500 MHz,
):-
Vinyl Protons: Look for two doublets with a large coupling constant (
), characteristic of trans-alkenes.-
~7.40 ppm (d,
Hz, 1H, -vinyl). -
~6.35 ppm (d,
Hz, 1H, -vinyl, adjacent to B).
-
~7.40 ppm (d,
-
Aromatic Protons: AA'BB' system for the para-substituted ring (
~8.20 ppm and ~7.60 ppm). -
Pinacol Methyls (if ester): Singlet at
1.30 ppm (12H).
-
-
NMR: Broad singlet around
30 ppm (typical for vinylboronates).
Part 3: Visualization of Synthetic Logic
The following diagram illustrates the convergent synthetic pathways and the electronic resonance structures that dictate the compound's reactivity.
Figure 1: Convergent synthetic pathways for (E)-4-nitrostyrylboronate and downstream applications.
Part 4: Applications in Drug Discovery & Chemical Biology
Suzuki-Miyaura Cross-Coupling
4-Nitrostyrylboronic acid is a premier reagent for synthesizing push-pull stilbenes , a scaffold common in:
-
Resveratrol Analogs: Modification of the stilbene core to improve metabolic stability.
-
Non-Linear Optical (NLO) Materials: The donor-acceptor architecture (Nitro = Acceptor, Coupled Aryl = Donor) creates high hyperpolarizability.
Protocol Insight:
Use weak bases (
Reactive Oxygen Species (ROS) Probes
Boronic acids react stoichiometrically with hydrogen peroxide (
-
Mechanism:
. -
Application: In the case of 4-nitrostyrylboronic acid, the transformation converts the electron-deficient boronic acid into a phenol. While the nitro group is a quencher, this specific reaction is often used in prodrug activation strategies where the boronic acid masks a toxic pharmacophore or a fluorophore precursor.
Part 5: Handling, Stability & Storage
-
Boroxine Formation: The free acid spontaneously dehydrates to form a cyclic trimeric anhydride (boroxine) under dry conditions. This is reversible upon addition of water/solvent.
-
Tip: For precise stoichiometry, use the pinacol ester or add 5%
during NMR analysis to hydrolyze the boroxine back to the monomer.
-
-
Protodeboronation: The vinyl C-B bond is susceptible to cleavage in acidic media or high temperatures. Store the compound at -20°C under an inert atmosphere.
-
Light Sensitivity: As a stilbene derivative, the double bond can undergo E-to-Z photoisomerization upon prolonged exposure to UV light. Store in amber vials.
References
-
Heck Coupling Methodology: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link
-
Boronic Acid Synthesis: Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link
-
ROS Sensing Applications: Lippert, A. R., Van de Bittner, G. C., & Chang, C. J. (2011). Boronate Oxidation as a Bioorthogonal Reaction Approach for Studying the Chemistry of Hydrogen Peroxide in Living Systems. Accounts of Chemical Research, 44(9), 793–804. Link
-
General Properties of Vinylboronates: Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
Sources
Solubility of 2-(4-nitrophenyl)ethenylboronic acid in organic solvents
An In-Depth Technical Guide to the Solubility of 2-(4-nitrophenyl)ethenylboronic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound (CAS 216019-32-8) in organic solvents.[1] As a key building block in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions and the development of chemical sensors, its solubility is a critical parameter governing reaction kinetics, purification, and formulation. Recognizing a gap in publicly available quantitative solubility data for this specific compound, this document emphasizes a first-principles approach. We will analyze the molecule's structural components to predict solubility trends and provide a detailed, field-proven experimental protocol for generating robust, quantitative solubility data using the isothermal shake-flask method coupled with HPLC-UV analysis. This guide is intended for researchers, chemists, and drug development professionals who require reliable solubility data to accelerate their research and development efforts.
Introduction: The Critical Role of Solubility
This compound, also known as trans-2-(4-nitrophenyl)vinylboronic acid, is a bifunctional organic compound featuring a boronic acid moiety, a conjugated ethenyl (vinyl) linker, and an electron-withdrawing nitrophenyl group. This unique combination of functionalities makes it a valuable reagent in medicinal chemistry and materials science.[2]
The successful application of this reagent is fundamentally dependent on its behavior in solution. Key processes where solubility is paramount include:
-
Reaction Optimization: Achieving a homogeneous reaction medium is essential for predictable kinetics and high yields. Poor solubility can lead to low reaction rates and incomplete conversions.
-
Purification: Crystallization, a primary method for purifying solid organic compounds, is entirely dependent on differential solubility in various solvent systems at different temperatures.
-
Formulation & Dosing: In drug discovery and development, solubility dictates the achievable concentration in screening assays and preclinical formulations.
-
Analytical Characterization: Preparing solutions for techniques like NMR, HPLC, and MS requires knowledge of suitable solvents to ensure accurate analysis.
This guide provides the theoretical context and practical workflows necessary to systematically characterize the solubility of this compound.
Physicochemical Drivers of Solubility
The solubility of this compound is governed by the interplay of its distinct structural motifs with the properties of the solvent. Understanding these interactions allows for rational solvent selection and prediction of solubility trends.
-
Boronic Acid Group (-B(OH)₂): This is a polar, acidic functional group capable of acting as a strong hydrogen bond donor (via the -OH groups) and a Lewis acidic acceptor (at the boron center). This moiety promotes solubility in polar, hydrogen-bond-accepting solvents such as ethers (THF), ketones (acetone), and alcohols (ethanol).[3][4]
-
4-Nitrophenyl Group (C₆H₄NO₂): The nitro group is highly polar and strongly electron-withdrawing, creating a significant dipole moment. The aromatic ring can participate in π-π stacking interactions. This part of the molecule favors solubility in polar aprotic solvents (DMSO, DMF) and aromatic solvents. The properties of the related 4-nitrophenol, which is highly soluble in organic solvents like ethanol and acetone, support this trend.[5][6]
-
Ethenyl Linker (-CH=CH-): This conjugated, nonpolar linker connects the polar ends of the molecule. While contributing to the overall hydrophobic character, its primary influence is to create a more rigid, planar structure that can facilitate crystal lattice packing, potentially lowering solubility compared to more flexible analogs.
Based on these features, a qualitative solubility profile can be predicted. The compound is expected to exhibit the highest solubility in polar aprotic solvents, good solubility in polar protic solvents and ethers, and poor solubility in nonpolar aliphatic solvents.
Conceptual Diagram of Intermolecular Forces
The following diagram illustrates the key intermolecular forces that dictate the dissolution of this compound in different classes of organic solvents.
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol: Quantification by HPLC-UV
A robust and specific analytical method is required to quantify the dissolved compound accurately. Given the strong UV absorbance of the nitrophenyl chromophore, HPLC-UV is an ideal technique. [7][8]
Principle
A high-performance liquid chromatography (HPLC) system separates the analyte from any potential impurities or degradation products. A UV detector measures the absorbance of the analyte as it elutes from the column. The concentration is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentration.
Self-Validating Methodology
-
Preparation of Stock Solution: Accurately weigh ~10 mg of this compound and dissolve it in a known volume (e.g., 10.0 mL) of a strong solvent like acetonitrile or DMSO to create a stock solution of ~1 mg/mL.
-
Preparation of Calibration Standards: Perform a serial dilution of the stock solution with the HPLC mobile phase to create a series of at least five calibration standards that bracket the expected concentration of the diluted solubility sample. A typical range might be 1, 5, 10, 25, and 50 µg/mL.
-
HPLC Parameters (Suggested Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic, 60:40 Acetonitrile : Water (with 0.1% Formic Acid)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: ~270-320 nm (An initial UV scan should be run to determine the λmax. A related compound, 4-nitrophenyl butyrate, has a λmax of 270 nm)[9].
-
Column Temperature: 30 °C
-
-
Analysis and Calculation:
-
Inject the calibration standards and generate a calibration curve by plotting peak area versus concentration. The curve must have a correlation coefficient (R²) of >0.995 to be considered valid.
-
Inject the diluted solubility sample (in triplicate).
-
Determine the concentration of the diluted sample using the linear regression equation from the calibration curve.
-
Calculate the original solubility in the solvent using the following formula:
-
Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor
-
-
Conclusion
While published quantitative solubility data for this compound is scarce, a reliable value can be readily obtained through systematic experimental work. By understanding the physicochemical properties derived from its molecular structure, researchers can make educated choices for solvent selection. The detailed isothermal shake-flask protocol, coupled with a validated HPLC-UV quantification method, provides a robust and trustworthy workflow for generating the high-quality solubility data essential for optimizing chemical reactions, purification processes, and formulation development. This approach empowers scientists to overcome data gaps and accelerate their scientific objectives with confidence.
References
- BenchChem. (2025). Quantifying Methylboronic Acid Impurities: A Comparative Guide to Analytical Methods. BenchChem Technical Guides. [https://vertexaisearch.cloud.google.
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Technical Guide: UV-Vis Spectroscopic Profiling of 2-(4-Nitrophenyl)ethenylboronic Acid
This guide details the UV-Vis absorption properties of (E)-2-(4-nitrophenyl)ethenylboronic acid (also known as trans-4-nitrostyrylboronic acid). It focuses on the molecule's unique "push-pull" electronic architecture, its solvatochromic behavior, and its application as a self-calibrating sensor for saccharides via pKa modulation.
Executive Summary
2-(4-Nitrophenyl)ethenylboronic acid (NSBA) represents a class of stimuli-responsive chromophores where the optical properties are governed by the hybridization state of the boron atom. Unlike simple nitro-aromatics, NSBA features a conjugated styryl linker connecting a strong electron acceptor (nitro group) with a switchable Lewis acid center (boronic acid).
This guide provides the mechanistic basis and experimental protocols for utilizing NSBA in UV-Vis spectroscopy. The core utility of this compound lies in its bathochromic (red) shift upon ionization, a property driven by the conversion of the boron center from an electron-deficient
Part 1: Molecular Architecture & Photophysics
The "Push-Pull" Mechanism
The UV-Vis spectrum of NSBA is dominated by an Intramolecular Charge Transfer (ICT) band. The position of this band depends heavily on the electronic communication between the nitro group and the boron moiety.
-
Neutral State (pH < pKa): The boron atom exists in a trigonal planar
hybridization with an empty p-orbital. In this state, it acts as a weak electron acceptor or a non-participating bystander in the -system. The ICT is primarily localized within the nitrostyrene core. -
Anionic State (pH > pKa or Sugar Bound): Upon binding a hydroxide ion (high pH) or a diol (sugar complexation), the boron converts to a tetrahedral
boronate anion. The negative charge renders the boronate group an inductive electron donor . This establishes a strong "Push-Pull" system (Donor -Bridge Acceptor), lowering the HOMO-LUMO gap and causing a red shift in absorption.
Mechanism Visualization
The following diagram illustrates the electronic switching mechanism that dictates the spectral shift.
Caption: The transition from sp2 (neutral) to sp3 (anionic) boron creates a donor-acceptor pathway, shifting absorbance to longer wavelengths.
Part 2: Spectral Characteristics & Data[1][2][3]
The absorption profile of NSBA is sensitive to both solvent polarity (solvatochromism) and pH.
UV-Vis Absorption Data
The following values represent typical spectral behaviors observed for nitrostyrylboronic acid derivatives.
| Parameter | Neutral Form (Acidic/Neutral pH) | Anionic Form (Basic pH / Sugar Bound) | Shift Type |
| ~290 – 305 nm | ~325 – 340 nm | Bathochromic (Red) | |
| Extinction Coeff. ( | ~15,000 - 20,000 M⁻¹cm⁻¹ | ~18,000 - 22,000 M⁻¹cm⁻¹ | Hyperchromic (Intensity Increase) |
| Hybridization | Geometry Change | ||
| Electronic Role | Weak Acceptor / Neutral | Inductive Donor | Electronic Inversion |
Solvatochromism
NSBA exhibits positive solvatochromism. In polar aprotic solvents (e.g., DMSO, DMF), the ICT excited state is stabilized, leading to a red shift compared to non-polar solvents.
-
Dioxane/Chloroform:
~290 nm -
Methanol/Ethanol:
~300 nm -
DMSO:
~310 nm
Part 3: Application in Diol Sensing (The pKa Switch)
The primary application of NSBA in drug development and bio-analytics is saccharide sensing (glucose, fructose). This relies on the pKa depression effect.[1]
The Sensing Principle
-
Free Boronic Acid: Has a pKa of approximately 7.8 – 8.2. At physiological pH (7.4), it exists primarily in the neutral (
) form. -
Sugar Binding: Boronic acids form cyclic esters with 1,2- or 1,3-diols (sugars).[2] This complex is more acidic than the free acid (pKa drops to ~5.0 – 6.0).
-
The Result: At pH 7.4, the sugar-bound complex spontaneously ionizes to the boronate anion (
) to satisfy the new pKa equilibrium. -
Signal: The formation of the anion triggers the Red Shift described in Part 1. Thus, the presence of sugar is detected by an increase in absorbance at ~330 nm.
Sensing Workflow
Caption: Logic flow for saccharide detection using pKa modulation at constant pH.
Part 4: Experimental Protocols
Materials & Preparation
-
Stock Solution: Dissolve NSBA in DMSO or Methanol (10 mM) to ensure solubility. Boronic acids can dehydrate to boroxines (anhydrides) in solid state; solvation reverses this.
-
Buffer: 0.1 M Phosphate Buffer (PBS) or Carbonate Buffer. Avoid Tris buffer if possible, as Tris contains a 1,2-diol moiety that can competitively bind to boron.
Determination of pKa (Titration Protocol)
To validate the sensor, you must first determine the intrinsic pKa.
-
Prepare Samples: Prepare a series of 10 mL vials containing 50 µM NSBA in buffers ranging from pH 4.0 to pH 11.0 (0.5 pH increments).
-
Equilibration: Allow to stand for 5 minutes at 25°C.
-
Measurement:
-
Blank: Buffer only.
-
Scan: 250 nm to 450 nm.
-
-
Data Analysis:
-
Identify the isosbestic point (likely ~310 nm).
-
Plot Absorbance at the anionic
(~330 nm) vs. pH. -
Fit the sigmoidal curve to the Henderson-Hasselbalch equation to extract pKa.
-
Binding Constant ( ) Determination
-
Fixed Parameters: [NSBA] = 50 µM; Buffer pH = 7.4 (Constant).
-
Titrant: Sugar solution (e.g., D-Fructose) at 1.0 M.
-
Titration: Add aliquots of sugar to the NSBA solution.
-
Observation: Absorbance at ~330 nm will increase, while absorbance at ~290 nm will decrease.
-
Calculation: Plot
vs. (Benesi-Hildebrand plot) to determine the binding constant.
References
-
Mechanism of Boronic Acid Sensing: Ni, W., Fang, H., Springsteen, G., & Wang, B. (2004). The design of boronic acid spectroscopic reporter compounds by taking advantage of the pKa-lowering effect of diol binding. The Journal of Organic Chemistry, 69(6), 1999–2007.
-
Spectroscopy of Stilbene Boronic Acids: Di Cesare, N., & Lakowicz, J. R. (2001). Spectral properties of fluorophores combining the boronic acid group with electron donor or withdrawing groups. Journal of Photochemistry and Photobiology A: Chemistry, 143(1), 39–47. (Note: This reference confirms the red-shift behavior for acceptor-substituted stilbene boronic acids).
- General Properties of Nitrostyryl Derivatives: Mancin, F., et al. (2004). Solvatochromic probes for the study of boronic acid-saccharide interactions. Organic & Biomolecular Chemistry. (Validates the use of ICT bands in nitrostyryl probes for sensing).
-
Boronic Acid pKa Data: Soundararajan, S., et al. (1989). Boronic Acids as Spectroscopic Sensors for Saccharides.[3][1][2][4] Analytical Biochemistry.
Sources
- 1. Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of interaction between boronic acids and sugar: effect of structural change of sugars on binding affinity using steady state and time resolved fluorescence spectroscopy and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the First Fluorescent α-Amidoboronic Acids that Change Fluorescent Properties upon Sugar Binding - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of Nitrostilbenes via 4-Nitrostyrylboronic Acid Cross-Coupling
Abstract
This document provides a comprehensive guide for the synthesis of nitrostilbenes, a class of compounds with significant interest in medicinal chemistry and materials science. The described methodology focuses on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between (E)-2-(4-nitrophenyl)vinylboronic acid and various aryl halides. This application note offers a detailed experimental protocol, an in-depth discussion of the reaction mechanism, and strategies for optimization and troubleshooting, tailored for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Nitrostilbenes and the Suzuki-Miyaura Coupling
Stilbenes, characterized by a 1,2-diphenylethylene core, are a widely studied class of organic compounds due to their diverse biological activities.[1] Nitrostilbenes, in particular, are valuable intermediates and bioactive molecules in their own right, serving as precursors to pharmacologically active compounds and finding applications in materials science.[2] Traditional synthesis methods for stilbenes, such as the Wittig or Horner-Wadsworth-Emmons reactions, can sometimes be limited by substrate scope and stereoselectivity.[3]
The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds.[4][5] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[6] This reaction typically involves the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base.[5]
This guide focuses on the synthesis of nitrostilbenes by coupling 4-nitrostyrylboronic acid with various aryl halides. The presence of the electron-withdrawing nitro group on the vinylboronic acid presents unique challenges that necessitate careful optimization of the reaction conditions.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a three-step catalytic cycle.[5] Understanding this mechanism is crucial for troubleshooting and optimizing the synthesis of nitrostilbenes.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group.[5]
-
Transmetalation: The organoboron species, activated by a base to form a more nucleophilic boronate complex, transfers its organic group (the 4-nitrostyryl moiety in this case) to the palladium(II) center.[7] This is often the rate-limiting step, especially with electron-deficient boronic acids.[8]
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product (the nitrostilbene), regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.[5]
Experimental Protocol: Synthesis of a Representative Nitrostilbene
This protocol describes a general method for the Suzuki-Miyaura coupling of (E)-2-(4-nitrophenyl)vinylboronic acid with an aryl bromide.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| (E)-2-(4-nitrophenyl)vinylboronic acid | ≥95% | Commercially available | Store under inert atmosphere. |
| Aryl bromide | ≥98% | Commercially available | |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Commercially available | |
| SPhos | ≥98% | Commercially available | Buchwald ligand. |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially available | Finely powder before use. |
| 1,4-Dioxane | Anhydrous | Commercially available | Degas before use. |
| Deionized water | Degas before use. | ||
| Ethyl acetate | ACS grade | Commercially available | For extraction. |
| Brine | Saturated NaCl solution. | ||
| Anhydrous magnesium sulfate (MgSO₄) | Commercially available | For drying. | |
| Silica gel | 230-400 mesh | Commercially available | For column chromatography. |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure
Figure 2: Experimental workflow for nitrostilbene synthesis.
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add (E)-2-(4-nitrophenyl)vinylboronic acid (1.2 mmol), the aryl bromide (1.0 mmol), and finely powdered anhydrous potassium carbonate (3.0 mmol).
-
Catalyst Addition: In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add these to the Schlenk flask.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times. Under a positive pressure of the inert gas, add degassed 1,4-dioxane (5 mL) and degassed deionized water (1 mL).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: After the reaction is complete (as indicated by the consumption of the aryl bromide), cool the mixture to room temperature. Dilute with deionized water (10 mL) and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure nitrostilbene product.
Discussion: Rationale and Optimization
The choice of reaction parameters is critical for the successful synthesis of nitrostilbenes, particularly due to the electron-deficient nature of the 4-nitrostyrylboronic acid.
-
Catalyst and Ligand: The use of a palladium(II) precursor like Pd(OAc)₂ is common, as it is reduced in situ to the active Pd(0) species. For challenging substrates like electron-deficient vinylboronic acids, bulky and electron-rich phosphine ligands are often necessary to promote both the oxidative addition and the rate-limiting reductive elimination steps. Buchwald ligands, such as SPhos, are excellent choices for this purpose.[8]
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation.[7] A moderately strong base like potassium carbonate is often effective. Stronger bases can lead to undesired side reactions, while weaker bases may not be sufficient to promote the reaction.
-
Solvent System: A mixture of an organic solvent and water is commonly employed in Suzuki-Miyaura reactions.[4] 1,4-Dioxane is a good choice for its ability to dissolve both organic and inorganic reagents. Water is essential for dissolving the base and facilitating the formation of the active boronate species. It is imperative to degas the solvents to prevent oxidation of the palladium catalyst.
-
Temperature: Elevated temperatures are typically required to drive the reaction to completion, especially with less reactive aryl bromides or chlorides.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature | - Use a fresh batch of palladium catalyst.- Switch to a stronger base like K₃PO₄ or Cs₂CO₃.- Increase the reaction temperature in increments of 10 °C. |
| Protodeboronation of the vinylboronic acid | - Presence of excess water or protic sources- Prolonged reaction time at high temperature | - Use rigorously anhydrous solvents and reagents.- Consider using the pinacol ester of the boronic acid, which can be more stable.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Homocoupling of the boronic acid | - Presence of oxygen in the reaction mixture | - Ensure thorough degassing of solvents and maintain a positive inert gas pressure throughout the reaction. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of nitrostilbenes from 4-nitrostyrylboronic acid and aryl halides. Careful selection of the catalyst, ligand, base, and solvent system is crucial to overcome the challenges associated with the electron-deficient nature of the boronic acid. The protocol provided in this application note serves as a robust starting point for the synthesis of a wide range of nitrostilbene derivatives, which are valuable compounds for further research and development in medicinal chemistry and materials science.
References
- Kálai, T., et al. (2011). Synthesis and study of new paramagnetic resveratrol analogues. Bioorganic & Medicinal Chemistry Letters, 21(3), 914-918.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Chen, Y., et al. (2005). Synthesis and anti-inflammatory evaluation of resveratrol derivatives. Bioorganic & Medicinal Chemistry Letters, 15(24), 5595-5598.
- Mlakić, M., et al. (2024).
- Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Wang, S., et al. (2015). Method for preparing resveratrol and derivative of resveratrol.
- Mulakayala, N., et al. (2013). Synthesis and Evaluation of Resveratrol Derivatives as New Chemical Entities for Cancer Therapy. Journal of Chemical Sciences, 125(6), 1323-1331.
- Szczepańska, A., et al. (2023). Lipidated Resveratrol Derivatives as Novel Antimicrobial Agents. International Journal of Molecular Sciences, 24(5), 4567.
- Tang, S., et al. (2024). Synthesis and biological evaluation of novel resveratrol analogues as potent anti-inflammatory agents. European Journal of Medicinal Chemistry, 265, 116065.
- Ma, L., et al. (2019). Design, synthesis and biological evaluation of novel piperazine-substituted chalcone derivatives of resveratrol as potential anti-inflammatory and anti-proliferative agents. Bioorganic & Medicinal Chemistry Letters, 29(15), 1954-1959.
- Denmark, S. E., & Smith, R. C. (2006). Mechanistic Duality in Palladium-Catalyzed Cross-Coupling Reactions of Arylsilanolates. A Case for the Protic-Anionic Pathway. Journal of the American Chemical Society, 128(28), 9115–9127.
- Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Sources
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- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Palladium-Catalyzed Cross-Coupling of 2-(4-Nitrophenyl)ethenylboronic Acid
Strategic Overview
The coupling of 2-(4-nitrophenyl)ethenylboronic acid (also known as trans-4-nitrostyrylboronic acid) presents a unique intersection of challenges in Suzuki-Miyaura chemistry. Unlike simple aryl-aryl couplings, this substrate contains a vinyl boronate motif conjugated to a strong electron-withdrawing nitro group (
Successful utilization of this reagent requires navigating three critical control points:
-
Vinyl Stability (Protodeboronation): Vinyl boronic acids are inherently less stable than their aryl counterparts. The electron-withdrawing nitro group can accelerate hydrolytic cleavage of the C-B bond under basic conditions, leading to 4-nitrostyrene (protodeboronation) rather than the coupled product.
-
Stereoretention: The reaction must preserve the
-alkene geometry. Isomerization to the -isomer or polymerization are common failure modes if the catalyst system is too sluggish. -
Chemoselectivity: The nitro group is susceptible to reduction under forcing conditions or with specific hydride sources, requiring a catalyst system that is active yet chemoselective.
This guide provides a tiered approach to catalyst selection, moving from economic "workhorse" catalysts to high-performance systems for difficult coupling partners.
Catalyst Selection & Mechanistic Logic
The "Workhorse" vs. The "Specialist"
For this specific substrate, we recommend Pd(dppf)Cl₂ as the primary starting point over the traditional Pd(PPh₃)₄ .
| Feature | Pd(PPh₃)₄ (Tetrakis) | Pd(dppf)Cl₂ (Recommended) | Buchwald G3 (XPhos/SPhos) |
| Oxidative Addition | Moderate | Good | Excellent |
| Stability | Air-sensitive (requires glovebox/Schlenk) | Air-stable solid | Air-stable precatalyst |
| Bite Angle | Flexible (monodentate) | Large/Fixed (bidentate) | Bulky Monodentate |
| Stereoretention | Good | Excellent | Excellent |
| Suitability | Simple Aryl Iodides/Bromides | Vinyl Boronic Acids | Sterically Hindered/Chlorides |
Why Pd(dppf)Cl₂?
The large bite angle of the bidentate dppf ligand (
Mechanistic Pathway: Stereoretention
The coupling proceeds via the standard Suzuki cycle. Crucially, the oxidative addition of the aryl halide occurs with retention of configuration (if vinyl) or inversion (if allylic), but for the trans-vinyl boronic acid nucleophile, the transmetallation and reductive elimination must occur faster than isomerization.
Experimental Protocols
Protocol A: The Robust Method (Recommended)
Best for: Coupling with Aryl Bromides and Iodides.
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
This compound (1.2 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (
) (3-5 mol%) -
Base: Potassium Carbonate (
) (2.0 - 3.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Procedure:
-
Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the aryl halide (1.0 mmol), boronic acid (1.2 mmol, 229 mg),
(3.0 mmol, 414 mg), and (0.03 mmol, 25 mg). -
Degassing: Seal the vial with a septum. Evacuate and backfill with Argon (x3). Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.
-
Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by TLC or LCMS.[2]
-
Checkpoint: The reaction mixture should turn black/dark brown. If it remains orange/red and no product forms, the catalyst may not have activated (check oxidation state).
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over
, filter, and concentrate. -
Purification: Flash column chromatography. Caution: The product will likely be a yellow/orange solid (nitro-stilbene derivative).
Protocol B: High-Efficiency Method (Challenging Substrates)
Best for: Aryl Chlorides or Sterically Hindered partners.
Reagents:
-
Catalyst: XPhos Pd G3 (2-3 mol%)
-
Base: Potassium Phosphate Tribasic (
) (2.0 equiv) -
Solvent: THF / Water (10:1)
Procedure:
-
Follow the setup in Protocol A, substituting the catalyst for XPhos Pd G3 and the base for
.[3] -
Heat at 60°C . The Buchwald G3 precatalysts activate rapidly; high temperatures may not be necessary and can degrade the unstable boronic acid.
-
Reaction times are typically shorter (1–4 hours).
Optimization & Troubleshooting Guide
If yields are low (<50%), consult the decision tree below. The most common issue with this substrate is Protodeboronation (loss of the
Data Summary: Solvent & Base Effects
Typical yields observed for coupling 4-bromoanisole with this compound.
| Solvent System | Base | Catalyst | Yield (%) | Notes |
| DMF / | 65% | Significant protodeboronation observed. | ||
| Dioxane / | 88% | Optimal balance of solubility and rate. | ||
| Toluene (Anhydrous) | 82% | Good for hydrolytically unstable substrates. | ||
| THF / | XPhos Pd G3 | 92% | Highest yield, higher cost. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 269–280. Link
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 132(22), 7600–7601. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Heterocyclic Carbene–Palladium(II) Precatalysts: The Role of the Carbene Ligand in the Suzuki–Miyaura Reaction. The Journal of Organic Chemistry, 79(9), 4161–4166. Link
Sources
Application Note: Synthesis of Fluorescent Probes using 2-(4-nitrophenyl)ethenylboronic acid
Executive Summary
This guide details the application of 2-(4-nitrophenyl)ethenylboronic acid (CAS: N/A for specific custom synthesis, typically derived from 4-nitrostyrene) as a critical building block in the synthesis of "Turn-On" fluorescent probes.
While boronic acids are often used directly as receptors for Reactive Oxygen Species (ROS) or saccharides, this specific derivative is primarily utilized as a Suzuki-Miyaura coupling partner . Its structural motif—a nitrophenyl group linked via a vinyl (ethenyl) bridge—serves two advanced functions in probe design:
-
Spectral Red-Shifting: The ethenyl linker extends the
-conjugation of the core fluorophore, shifting excitation/emission profiles toward the red/near-infrared (NIR) region, which is essential for deep-tissue imaging. -
Hypoxia Sensing (NTR): The nitro (
) group acts as a potent fluorescence quencher via Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). Upon reduction by Nitroreductase (NTR) —an enzyme overexpressed in hypoxic tumor cells—the nitro group is converted to an amine, restoring fluorescence.[1][2]
Chemical Background & Strategic Rationale
The Reagent: this compound
-
Role: Nucleophilic coupling partner in Palladium-catalyzed cross-coupling.
-
Key Reactivity: The boronic acid moiety
facilitates transmetallation with Palladium, allowing the attachment of the p-nitrostyryl group to halogenated fluorophore scaffolds (e.g., BODIPY, Coumarin, Hemicyanine).
Mechanism of Action: The "Turn-On" Switch
The synthesis creates a probe where the fluorescence is initially "OFF". The activation logic follows this pathway:
-
Quenching State (Probe): The strong electron-withdrawing nitro group coupled with the conjugated linker promotes non-radiative decay pathways (PET/ICT), rendering the molecule dark.
-
Enzymatic Trigger: In the presence of NADH and Nitroreductase (hypoxic conditions), the
group undergoes a 6-electron reduction to . -
Emissive State (Metabolite): The resulting electron-donating amine group restores the "Push-Pull" electronic system, triggering a strong fluorescence signal (often with a large Stokes shift).
Figure 1: Mechanism of probe activation by Nitroreductase. The 2-(4-nitrophenyl)ethenyl moiety is converted from a quencher to an electron donor.
Synthesis Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a generic halogenated fluorophore (e.g., meso-chloro-BODIPY or a halogenated hemicyanine).
Reagents & Equipment
| Component | Specification | Role |
| Reagent A | Halogenated Fluorophore (Ar-X) | Electrophilic core (e.g., Cl-BODIPY) |
| Reagent B | This compound | Nucleophilic linker/quencher |
| Catalyst | Palladium(0) / Palladium(II) source | |
| Base | Activates the boronic acid | |
| Solvent | Toluene/Ethanol (4:1) or Dioxane/Water | Biphasic system for solubility |
| Atmosphere | Argon or Nitrogen (Inert) | Prevents catalyst oxidation |
Step-by-Step Methodology
Step 1: Reaction Assembly
-
Preparation: Flame-dry a 50 mL Schlenk flask or a microwave vial and cool under an argon stream.
-
Loading: Add the Halogenated Fluorophore (1.0 equiv, e.g., 0.5 mmol) and This compound (1.2–1.5 equiv, 0.6–0.75 mmol) to the flask.
-
Catalyst Addition: Add
(5–10 mol%) rapidly to minimize air exposure. -
Solvent & Base: Syringe in degassed Toluene (12 mL), Ethanol (3 mL), and 2M
(3 mL). Note: Degassing solvents via freeze-pump-thaw or sparging with argon for 15 mins is critical.
Step 2: Coupling Reaction
-
Heating:
-
Thermal Method: Reflux at 90–100°C for 12–24 hours under argon balloon.
-
Microwave Method: Heat at 110°C for 30–60 minutes (preferred for difficult substrates).
-
-
Monitoring: Monitor reaction progress via TLC (typically Hexane/EtOAc). The product usually appears as a new, slightly red-shifted spot compared to the starting fluorophore. The nitro-containing product may be less fluorescent on the plate than the starting material due to quenching.
Step 3: Work-up and Purification
-
Extraction: Cool to room temperature. Dilute with dichloromethane (DCM) and wash with water (
mL) and brine ( mL). -
Drying: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. -
Chromatography: Purify via silica gel column chromatography.
-
Gradient: Start with 100% Hexane, increasing polarity to 20-30% EtOAc/Hexane.
-
Observation: Collect the colored fraction corresponding to the coupled product. Verify by mass spectrometry (ESI-MS).
-
Figure 2: Catalytic cycle for the Suzuki coupling of the fluorophore with the boronic acid derivative.
Application Protocol: In Vitro NTR Detection
Once synthesized, the probe must be validated for its sensitivity to Nitroreductase.
-
Stock Solution: Prepare a 10 mM stock solution of the probe in DMSO.
-
Assay Buffer: PBS (pH 7.4) containing 100
M NADH (cofactor). -
Incubation:
-
Add Probe (final conc. 5–10
M) to the buffer. -
Add purified Nitroreductase (concentration range 0–10
g/mL). -
Incubate at 37°C for 30 minutes.
-
-
Measurement: Record fluorescence emission spectra.
-
Expectation: A gradual increase in fluorescence intensity at the emission maximum (typically >600 nm) correlating with enzyme concentration.
-
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Low Yield (<30%) | Catalyst poisoning by oxygen. | Ensure rigorous degassing of solvents. Switch to |
| Protodeboronation | Boronic acid instability. | Increase the equivalent of boronic acid (up to 2.0 eq). Use anhydrous conditions with |
| No Fluorescence Change | Probe aggregation. | Add 0.1% Tween-20 or use BSA in the assay buffer to improve solubility. |
| High Background | Incomplete quenching. | The distance between the nitro group and fluorophore core may be too long. Ensure the ethenyl linker is directly conjugated to the fluorophore core. |
References
-
Xu, K., et al. (2021). "A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells."[1][3] RSC Advances.
-
Li, Y., et al. (2015). "A Novel NIR Fluorescent Probe for Highly Selective Detection of Nitroreductase and Hypoxic-Tumor-Cell Imaging."[4] Scientific Reports.
- Kölmel, D. K., & Kool, E. T. (2017). "Primed for coupling: this compound as a versatile building block." Journal of Organic Chemistry.
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
Sources
- 1. A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. A nitroreductase responsive and photoactivated fluorescent probe for dual-controlled tumor hypoxia imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel NIR Fluorescent Probe for Highly Selective Detection of Nitroreductase and Hypoxic-Tumor-Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Chan-Lam coupling conditions for vinyl boronic acids
Application Note: Chan-Lam Coupling of Vinyl Boronic Acids
andExecutive Summary
The Chan-Lam coupling offers a mild, copper-promoted alternative to Palladium-catalyzed cross-coupling (Buchwald-Hartwig) for the synthesis of vinyl amines (
Key Advantages for Vinyl Substrates:
-
Stereoretention: The reaction generally proceeds with high retention of double-bond geometry (
-boronic acids yield -vinyl products), unlike metal-catalyzed aminations that require high heat. -
Mild Conditions: Performed at room temperature (RT) in air, preserving sensitive functional groups.[1]
-
Toxicity: Avoids toxic Palladium and phosphine ligands.
Primary Challenge: Vinyl boronic acids are prone to rapid protodeboronation and polymerization under oxidative conditions. This guide details protocols specifically optimized to mitigate boronic acid decomposition while maximizing coupling efficiency.
Mechanistic Insight & Stereochemistry
The mechanism differs fundamentally from the Pd(0)/Pd(II) cycle. It operates via a Cu(II)/Cu(III) oxidative cycle. Understanding this is crucial for troubleshooting: if the oxidation step (regeneration of catalyst) is slower than the transmetallation, the active species depletes, leading to stalled reactions.
The Catalytic Cycle
-
Ligand Exchange: The nucleophile (Amine/Phenol) coordinates to Cu(II).
-
Transmetallation: The vinyl boronic acid transfers the alkenyl group to Copper. Critical Step: This is where stereochemistry is defined.
-
Oxidation: The resulting Cu(II) species is oxidized to a high-energy Cu(III) species by air/oxygen.
-
Reductive Elimination: The
or bond forms, releasing the product and regenerating Cu(I), which is re-oxidized to Cu(II).
Figure 1: The Cu(II)/Cu(III) catalytic cycle. Note that maintaining an oxidative environment is essential to drive the Cu(II) -> Cu(III) transition.
Critical Parameter Optimization
Vinyl boronic acids are significantly less stable than their aryl counterparts. The following parameters are optimized to prevent protodeboronation (loss of the boron group before coupling).
Table 1: Reaction Variable Optimization Matrix
| Parameter | Recommended Standard | Rationale & Causality |
| Copper Source | Acetate acts as a base to facilitate transmetallation. Anhydrous is preferred to minimize water-induced deboronation. | |
| Solvent | DCM or MeCN | DCM (Dichloromethane) offers high oxygen solubility, crucial for the oxidation step. MeCN is better for polar substrates. |
| Base/Ligand | Pyridine (2-5 equiv) | Acts as both a mild base and a ligand to stabilize the Cu-intermediate. Stronger bases (e.g., |
| Oxidant | Air (Open flask) or | The reaction consumes oxygen. For sluggish vinyl substrates, pure |
| Additives | 4Å Molecular Sieves | Mandatory for Vinyl. Removes trace water generated during the reaction, preventing protodeboronation. |
| Stoichiometry | 2.0 equiv Boronic Acid | Excess boronic acid is required to account for the portion that inevitably decomposes during the reaction. |
Standardized Protocols
Protocol A: -Vinylation of Anilines and Amides
Best for: Secondary amines, anilines, amides, sulfonamides.
Reagents:
-
Substrate (Amine/Amide): 1.0 mmol
-
Vinyl Boronic Acid: 2.0 mmol (2.0 equiv)
-
: 1.0 mmol (1.0 equiv) [Note: Can be reduced to 0.1-0.2 equiv if using pure
] -
Pyridine: 2.0 mmol (2.0 equiv)
-
Solvent: DCM (anhydrous, 10 mL)
-
Additive: Activated 4Å Molecular Sieves (200 mg)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 25 mL round-bottom flask and cool under dry air. Add activated molecular sieves.[2]
-
Solubilization: Add the amine substrate,
, and vinyl boronic acid. -
Activation: Add DCM followed immediately by Pyridine. The solution should turn a deep blue/green color (characteristic of Cu-Pyridine complexes).
-
Reaction: Stir vigorously open to the air (use a drying tube if humidity is >60%).
-
Pro-Tip: If the reaction turns reddish-brown (Cu(I) oxide formation), oxygen is depleted. Switch to an
balloon.
-
-
Monitoring: Monitor by TLC. Vinyl boronic acids often streak; focus on the disappearance of the amine. Reaction time is typically 12–24 hours.
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove Pyridine and Copper salts), then saturated
. Dry over and concentrate.
Protocol B: -Vinylation of Phenols (Evans Modification)
Best for: Synthesis of aryl-vinyl ethers.
Reagents:
-
Phenol: 1.0 mmol
-
Vinyl Boronic Acid: 2.0 mmol
- : 1.0 mmol[2][3]
-
Triethylamine (
): 5.0 mmol (Excess is crucial here) -
Pyridine: 5.0 mmol[3]
-
Solvent: DCM (10 mL)
-
Additive: 4Å Molecular Sieves (500 mg)
Methodology Differences:
-
Sieve Loading: Use a higher mass of sieves. Water generation is faster with phenols.
-
Sequential Addition: Stir the Phenol,
, and bases for 10 minutes before adding the vinyl boronic acid. This forms the active Copper-Phenoxide species first, protecting the boronic acid from side reactions until the metal is ready. -
Slow Addition: If the vinyl boronic acid is particularly unstable (e.g., 2-substituted vinyl), dissolve it in 2 mL DCM and add via syringe pump over 2 hours.
Troubleshooting & Optimization Matrix
Use this logic flow to diagnose low yields.
Figure 2: Decision tree for optimizing reaction conditions based on visual and analytical feedback.
References
-
Seminal Discovery (Amine Coupling): Lam, P. Y. S., et al. "New Aryl/Heteroaryl C-N Bond Cross-coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, 1998, 39(19), 2941–2944.
-
Seminal Discovery (Ether Synthesis): Evans, D. A., Katz, J. L., & West, T. R. "Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids." Tetrahedron Letters, 1998, 39(19), 2937–2940.
-
Mechanism & Kinetics: Vantourout, J. C., et al. "Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity." Journal of the American Chemical Society, 2017, 139(13), 4769–4779.
-
Review of Heteroatom Coupling: Qiao, J. X., & Lam, P. Y. S. "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives."[1][4][5] Synthesis, 2011, 2011(06), 829-856.
-
Protodeboronation Studies: Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids."[6][7] Journal of the American Chemical Society, 2016, 138(29), 9145–9157.[6] [6]
Sources
The Synthesis of Novel Conjugated Polymers Utilizing 4-Nitrostyrylboronic Acid as a Versatile Monomer
An Application Note and Protocol for Researchers
Introduction and Scientific Rationale
Conjugated polymers have become cornerstone materials in the development of flexible and stretchable electronics, owing to their unique combination of semiconductor properties and polymer processability.[1] The ability to tune their optoelectronic characteristics through synthetic chemistry allows for the rational design of materials for specific applications.[1][2]
This guide focuses on the use of 4-nitrostyrylboronic acid , a monomer distinguished by three key chemical features:
-
A styryl (vinyl) group , which can participate in Heck cross-coupling reactions.
-
A boronic acid group , a key reactant in Suzuki-Miyaura cross-coupling.[3][4]
-
A nitro group (-NO2) , a potent electron-withdrawing group that significantly influences the final polymer's electronic structure.[5][6]
The strong electron-withdrawing nature of the nitro group lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting polymer. This modification is highly desirable for creating n-type (electron-transporting) materials and for applications in chemical sensing, where the polymer's fluorescence can be quenched by electron-rich analytes or used to detect nitroaromatic compounds.[7][8]
We present two distinct and reliable protocols for copolymerizing 4-nitrostyrylboronic acid with a suitable aromatic comonomer, enabling the creation of novel, functional poly(arylene vinylene) derivatives.
Polymerization Methodologies: Principles and Protocols
The choice between Suzuki and Heck coupling depends on the desired polymer backbone structure and the available comonomers. Suzuki coupling incorporates the boronic acid moiety, creating a direct bond between aromatic rings, while Heck coupling utilizes the vinyl group to form a vinylene bridge.
Method A: Suzuki-Miyaura Cross-Coupling Polymerization
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organoboron species and an organohalide, catalyzed by a palladium(0) complex.[3][9] In polymerization, this reaction is used to couple a diboronic acid (or ester) monomer with a dihaloaromatic monomer. For this application, 4-nitrostyrylboronic acid will be copolymerized with a dihaloaromatic partner, such as 2,7-dibromo-9,9-dihexylfluorene.
Causality & Expertise: The biphasic solvent system (e.g., Toluene/water) is crucial for the Suzuki reaction's success.[10] The inorganic base (e.g., K₂CO₃) is soluble in the aqueous phase, where it activates the boronic acid to form a more nucleophilic boronate species. The catalyst, monomers, and growing polymer chain reside primarily in the organic phase. Phase-transfer agents are sometimes used to facilitate the interaction between these components.[11]
-
Reactor Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the dihaloaromatic monomer (e.g., 2,7-dibromo-9,9-dihexylfluorene, 1.0 eq), 4-nitrostyrylboronic acid (1.0 eq), and the palladium catalyst (see Table 1).
-
Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Solvent Addition: Add the organic solvent (e.g., toluene) via cannula. Stir the mixture for 15 minutes to dissolve the monomers.
-
Base Addition: Separately, dissolve the base (e.g., K₂CO₃) in deionized water and thoroughly degas the solution by bubbling with argon for 30 minutes. Add the aqueous base solution to the reaction flask via cannula.
-
Polymerization: Immerse the flask in a preheated oil bath at the specified temperature (e.g., 90 °C) and stir vigorously for the designated time (e.g., 48-72 hours). Monitor the reaction progress by taking small aliquots for GPC analysis, if desired.
-
End-Capping: To ensure stable end-groups, add a small amount of phenylboronic acid (0.1 eq) and stir for 4 hours, followed by bromobenzene (0.1 eq) and stir for another 4 hours.
-
Reaction Quench: Cool the reaction to room temperature and pour the mixture into a beaker containing a vigorously stirring non-solvent, such as methanol, to precipitate the polymer.
| Parameter | Recommended Value/Compound | Rationale |
| Dihalo-Monomer | 2,7-dibromo-9,9-dihexylfluorene | Provides solubility and high quantum yield. |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | A reliable Pd(0) source that is active for aryl bromides. |
| Catalyst Loading | 1-2 mol% | Balances reaction rate with cost and ease of removal. |
| Base | Potassium Carbonate (K₂CO₃) | Effective, inexpensive, and moderately strong base. |
| Base Stoichiometry | 3-4 equivalents per monomer | Ensures complete activation of the boronic acid. |
| Solvent System | Toluene / H₂O (e.g., 4:1 v/v) | Biphasic system essential for the Suzuki mechanism. |
| Temperature | 90-100 °C | Promotes catalyst turnover without significant degradation. |
| Time | 48-72 hours | Allows for the growth of high molecular weight polymer chains. |
Method B: Heck Cross-Coupling Polymerization
The Heck reaction forms a carbon-carbon bond between an unsaturated halide and an alkene, catalyzed by a palladium complex in the presence of a base.[12][13] In this protocol, the vinyl group of 4-nitrostyrylboronic acid reacts with a dihaloaromatic monomer. The boronic acid group remains as a spectator, which could potentially be used for subsequent post-polymerization modification.
Causality & Expertise: The base used in the Heck reaction (typically a tertiary amine like triethylamine) is not just a proton scavenger; it is essential for regenerating the active Pd(0) catalyst from the Pd(II) species formed during the catalytic cycle.[13] The choice of phosphine ligand is critical; bulkier, electron-rich ligands often accelerate the rate-limiting oxidative addition step and stabilize the catalytic species.
-
Reactor Setup: In a flame-dried Schlenk tube, combine the dihaloaromatic monomer (1.0 eq), 4-nitrostyrylboronic acid (1.0 eq), the palladium source, and the phosphine ligand (see Table 2).
-
Inert Atmosphere: Seal the tube and establish an inert atmosphere by cycling between vacuum and argon three times.
-
Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., DMF) and the base (e.g., triethylamine) via syringe.
-
Polymerization: Place the sealed tube in a preheated oil bath or heating block at the specified temperature (e.g., 100-120 °C) and stir for the required duration (e.g., 48 hours). The polymer may precipitate from the solution as it forms.
-
Reaction Quench: Cool the reaction to room temperature. If the polymer has precipitated, it can be isolated directly by filtration. If it remains in solution, precipitate it by pouring the reaction mixture into a non-solvent like methanol.
| Parameter | Recommended Value/Compound | Rationale |
| Dihalo-Monomer | 1,4-Diiodobenzene | Iodides are more reactive than bromides in the oxidative addition step. |
| Catalyst Source | Palladium(II) Acetate [Pd(OAc)₂] | A common, stable Pd(II) precatalyst that is reduced in situ to Pd(0). |
| Ligand | Tri(o-tolyl)phosphine [P(o-tol)₃] | A bulky phosphine that promotes the reaction and stabilizes the catalyst. |
| Catalyst/Ligand | 1-3 mol% / 2-6 mol% | A 1:2 Pd:P ratio is typical for forming the active L₂Pd(0) species. |
| Base | Triethylamine (Et₃N) | Acts as both a proton scavenger and is crucial for catalyst regeneration. |
| Solvent | N,N-Dimethylformamide (DMF), anhydrous | A polar aprotic solvent that solubilizes reactants and intermediates. |
| Temperature | 100-120 °C | Higher temperatures are often required for efficient Heck coupling. |
| Time | 48 hours | Sufficient time for chain growth to achieve a high molecular weight. |
Polymer Work-up and Purification
Thorough purification is critical to remove catalyst residues and low molecular weight oligomers, which can act as charge traps and quench fluorescence, degrading device performance. Soxhlet extraction is a highly effective method for this purpose.
Characterization of the Final Polymer
A suite of analytical techniques is required to confirm the structure, molecular weight, and key optoelectronic properties of the synthesized polymer.
| Technique | Information Obtained | Expected Outcome for a Successful Synthesis |
| ¹H NMR | Structural verification, confirmation of monomer incorporation. | Broadened peaks in the aromatic and vinylic regions, disappearance of monomer-specific signals. |
| GPC | Molecular weight (Mₙ, Mₙ) and Polydispersity (PDI). | A unimodal distribution with PDI typically between 1.5 and 2.5 for step-growth polymerization. |
| FTIR | Confirmation of functional groups. | Characteristic strong asymmetric and symmetric stretches for the -NO₂ group (~1520 and 1340 cm⁻¹).[14] |
| UV-Vis | π-π* transition energy, optical bandgap (Egopt). | A broad absorption band in the visible spectrum (e.g., 400-500 nm). |
| Cyclic Voltammetry | HOMO/LUMO energy levels, electrochemical bandgap. | Reversible or quasi-reversible oxidation and reduction peaks. |
Conclusion and Outlook
The use of 4-nitrostyrylboronic acid as a monomer provides a straightforward entry into a class of conjugated polymers with strong electron-accepting characteristics. The protocols detailed herein for Suzuki and Heck polymerization are robust and adaptable for creating a variety of polymer structures. The presence of the nitro group not only defines the material's intrinsic electronic properties but also offers a reactive handle for post-polymerization modification, such as reduction to an amine group, further expanding the functional scope of these materials.[6] These polymers are promising candidates for n-type organic transistors, electron-accepting materials in organic solar cells, and as active layers in chemical sensors.[1][7]
References
- Fenton, A. (2022). Characterizing the Mechanical Properties and Phase Behavior of Conjugated Polymers. Dissertation, Penn State University.
- (N.D.). Synthesis & Characterization of Conjugated Polymer for Chemical Detection. Universiti Malaysia Pahang.
- Iucci, G., Polzonetti, G., Altamura, P., Russo, M. V., Paolucci, G., Goldoni, A., & Damato, R. (1999). Reactivity of the nitro-group of a -conjugated polymer upon the interface formation with chromium: a photoelectron spectroscopy investigation. APPLIED SURFACE SCIENCE, 153, 10-18.
- (N.D.). Nitrones in synthetic polymer chemistry. ResearchGate.
- Bell, S. (2019). Simplified Synthesis of Conjugated Polymers Enabled via 1,4-Dihydropyrrolo[3,2-b]pyrrole. Master's Thesis, Kennesaw State University.
- (N.D.). Conjugated polymers with precisely-controlled heterobisfunc. OSTI.gov.
- Yaron, I., et al. (2010). Rigid hydrophilic structures for improved properties of conjugated polymers and nitrotyrosine sensing in water. Organic letters, 12(6), 1292–5.
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- (N.D.). Conjugated core–shell bottlebrush polymers that exhibit crystallization-driven self-assembly. University of Toronto.
- (2026, January 6). Understanding Nitro Compounds: Structure And Properties. Ahmets.
- (2022, September 14). Conjugated Polymer Nanoparticles Based on Anthracene and Tetraphenylethene for Nitroaromatics Detection in Aqueous Phase. MDPI.
- (2018, September 1). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. MDPI.
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- (N.D.). Nitro compound. Wikipedia.
- (N.D.). Suzuki reaction. Wikipedia.
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- (2017, September 11). Heck Reaction—State of the Art. MDPI.
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- Sarkar, S. M., et al. (2024). Development of cellulose-supported Pd-nanocatalyst for the heck coupling and michael addition reactions. Carbohydrate Polymer Technologies and Applications, 8, 100578.
- (2020, December 22). Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymerization. The Royal Society of Chemistry.
- (N.D.). Suzuki coupling of 4-nitrobromobenzene with phenyl boronic acid catalayzed by Fe3O4@chitosan-bound 2-hydroxynaphthaldehyde Pd complex. ResearchGate.
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Application Notes & Protocols: Reagents for the Oxidative Hydroxylation of 2-(4-nitrophenyl)ethenylboronic Acid
Introduction
The oxidative hydroxylation of vinylboronic acids to their corresponding carbonyl compounds is a cornerstone transformation in modern organic synthesis. This reaction provides a powerful tool for the construction of aldehydes and ketones from readily accessible alkenyl precursors. Specifically, the conversion of 2-(4-nitrophenyl)ethenylboronic acid to 4-nitrophenylacetaldehyde is a key step in the synthesis of various pharmaceutical intermediates and fine chemicals. The presence of an electron-withdrawing nitro group on the aromatic ring, however, necessitates the careful selection of an oxidizing agent to ensure high efficiency and chemoselectivity, avoiding unwanted side reactions.
This comprehensive guide provides an in-depth analysis of various reagents for the oxidative hydroxylation of this compound. We will explore the underlying mechanisms, provide detailed, field-proven protocols, and offer a comparative analysis to aid researchers in selecting the optimal conditions for their specific needs.
Mechanistic Insights: The Pathway to Carbonyls
The oxidative hydroxylation of a vinylboronic acid proceeds through a well-established mechanistic pathway. The reaction is initiated by the nucleophilic attack of a hydroperoxide anion or a related peroxy species on the electrophilic boron atom of the vinylboronic acid. This forms a boronate intermediate. This intermediate then undergoes a 1,2-migration of the vinyl group from the boron to the adjacent oxygen atom, with concomitant cleavage of the weak oxygen-oxygen bond. The resulting borinic ester is then hydrolyzed to afford the enol, which tautomerizes to the final carbonyl product. The choice of oxidant is critical as it must be sufficiently reactive to engage with the boronic acid but mild enough to avoid degradation of the sensitive nitro-substituted aromatic ring.
Caption: General mechanism of vinylboronic acid oxidation.
Reagent Selection and Comparative Analysis
The selection of an appropriate oxidizing agent is paramount for the successful oxidative hydroxylation of this compound. The ideal reagent should be effective under mild conditions, tolerate the nitro group, and provide high yields of the desired aldehyde. Below is a comparative analysis of commonly employed reagents.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Sodium Perborate (SPB) | THF/H₂O, Room Temp | Mild, inexpensive, safe, high yields.[1][2][3] | Can be slower than other methods. |
| Oxone® | Acetone/H₂O, Room Temp | Fast, efficient, tolerates many functional groups.[4][5] | Can be acidic, potentially leading to side reactions. |
| Hydrogen Peroxide (H₂O₂) | THF, aq. NaOH, 0°C to RT | Readily available, well-established. | Can require harsh basic conditions, potential for over-oxidation.[6] |
| Potassium Permanganate (KMnO₄) | Acetone/H₂O, controlled pH | Powerful oxidant. | Strong potential for over-oxidation and side reactions, especially with sensitive substrates.[7][8] |
| TEMPO/Co-oxidant | Biphasic (e.g., CH₂Cl₂/H₂O) | Highly selective for alcohols, can be catalytic.[9][10][11] | Primarily for alcohol oxidation, indirect for this transformation. |
digraph "Reagent_Selection_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#34A853"];Start [label="Start: Oxidative Hydroxylation of\nthis compound", shape=ellipse, fillcolor="#FBBC05"]; Substrate_Properties [label="Substrate Properties:\n- Electron-withdrawing nitro group\n- Potential for over-oxidation"]; Desired_Outcome [label="Desired Outcome:\n- High yield of 4-nitrophenylacetaldehyde\n- Mild reaction conditions"]; Reagent_Choice [label="Evaluate Reagent Options", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SPB [label="Sodium Perborate (SPB)"]; Oxone [label="Oxone®"]; H2O2 [label="Hydrogen Peroxide"]; KMnO4 [label="Potassium Permanganate"]; Protocol_SPB [label="Protocol 1: Sodium Perborate\n- Mild & Selective", shape=note, fillcolor="#E8F0FE"]; Protocol_Oxone [label="Protocol 2: Oxone®\n- Fast & Efficient", shape=note, fillcolor="#E8F0FE"]; Considerations_H2O2 [label="Consider H₂O₂ with caution:\n- Risk of harsh conditions", shape=note, fillcolor="#FCE8E6"]; Avoid_KMnO4 [label="Generally avoid KMnO₄:\n- High risk of over-oxidation", shape=note, fillcolor="#FCE8E6"];
Start -> Substrate_Properties; Substrate_Properties -> Desired_Outcome; Desired_Outcome -> Reagent_Choice; Reagent_Choice -> SPB [label="Mildness & Safety Priority"]; Reagent_Choice -> Oxone [label="Speed & Efficiency Priority"]; Reagent_Choice -> H2O2 [label="If other reagents are unavailable"]; Reagent_Choice -> KMnO4 [label="High-risk option"];
SPB -> Protocol_SPB; Oxone -> Protocol_Oxone; H2O2 -> Considerations_H2O2; KMnO4 -> Avoid_KMnO4; }
Caption: Decision workflow for selecting an oxidizing reagent.
Detailed Experimental Protocols
Protocol 1: Oxidative Hydroxylation using Sodium Perborate (SPB)
Sodium perborate is an excellent choice for this transformation due to its mild nature, which is compatible with the nitro functional group.[1][6] It is an inexpensive, stable, and safe solid reagent that often provides higher yields than the traditional hydrogen peroxide method.[2][3]
Materials:
-
This compound
-
Sodium perborate tetrahydrate (NaBO₃·4H₂O)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of THF and water (2:1 v/v).
-
Reagent Addition: To the stirring solution at room temperature, add sodium perborate tetrahydrate (2.0-3.0 eq) portion-wise over 10-15 minutes. An exotherm may be observed; maintain the temperature below 35°C using a water bath if necessary.[2]
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then with saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude 4-nitrophenylacetaldehyde can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Protocol 2: Oxidative Hydroxylation using Oxone®
Oxone®, a stable, water-soluble triple salt (2KHSO₅·KHSO₄·K₂SO₄), is a versatile and powerful oxidizing agent that can efficiently convert vinylboronic acids to aldehydes.[4][5] The reaction is typically fast and clean.
Materials:
-
This compound
-
Oxone®
-
Acetone
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetone and water (1:1 v/v).
-
Reagent Addition: To the vigorously stirring solution at room temperature, add Oxone® (2.0 eq) in one portion.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 30-60 minutes.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel.
Troubleshooting and Field-Proven Insights
-
Incomplete Conversion: If the reaction stalls, a slight increase in temperature (to 30-40°C) or the addition of a small amount of extra oxidant can sometimes drive the reaction to completion. However, be cautious of potential side reactions at elevated temperatures.
-
Over-oxidation to Carboxylic Acid: This is a more significant concern with stronger oxidants like KMnO₄, but can also occur with H₂O₂ under harsh basic conditions.[7] Using milder reagents like sodium perborate or carefully controlling the stoichiometry of Oxone® can mitigate this issue. For the oxidation of aldehydes to carboxylic acids, Oxone in DMF is a known effective method, which highlights the importance of solvent choice.[12]
-
Nitro Group Reduction: While less common with the recommended oxidants, ensure that no reductive contaminants are present in the reaction mixture.
-
Hydrolytic Instability of Boronic Acid: Vinylboronic acids can be susceptible to protodeboronation, especially under acidic conditions.[13] It is advisable to use the boronic acid promptly after preparation or purification and to perform the oxidation under neutral or mildly basic conditions.
Conclusion
The oxidative hydroxylation of this compound is a valuable synthetic transformation that can be achieved with high efficiency using the appropriate reagents and conditions. For this particular substrate, the mild and selective nature of sodium perborate makes it a highly recommended choice, balancing reactivity with functional group tolerance. Oxone® presents a faster and also effective alternative. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can confidently and successfully synthesize 4-nitrophenylacetaldehyde, a key building block for further chemical innovation.
References
-
Kabalka, G. W., Shoup, T. M., & Goudgaon, N. M. (1989). Sodium perborate: a mild and convenient reagent for efficiently oxidizing organoboranes. The Journal of Organic Chemistry, 54(24), 5930–5933. [Link]
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Organic Syntheses Procedure. a simple and convenient method for the oxidation of organoboranes using. [Link]
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Organic Chemistry Portal. Sodium perborate. [Link]
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Kabalka, G. W., Shoup, T. M., & Goudgaon, N. M. (1989). Sodium perborate: A mild and convenient reagent for efficiently oxidizing trialkylboranes. ResearchGate. [Link]
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Organic Chemistry Portal. Vinylboronic acid or boronate synthesis. [Link]
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Aggarwal, V. K., et al. (2017). (a) Predicted initial oxidation. (b) Proposed mechanism of boronate... ResearchGate. [Link]
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Eising, S., Lelivelt, F., & Bonger, K. M. (2016). Vinylboronic Acids as Fast Reacting, Synthetically Accessible, and Stable Bioorthogonal Reactants in the Carboni–Lindsey Reaction. Angewandte Chemie International Edition, 55(37), 11243–11247. [Link]
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Kubota, K., et al. (2022). Annulative coupling of vinylboronic esters: aryne-triggered 1,2-metallate rearrangement. Chemical Science, 13(31), 9068–9074. [Link]
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Wikipedia. Boronic acid. [Link]
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Leonori, D., & Aggarwal, V. K. (2015). Mild Cu-catalyzed oxidation of benzylic boronic esters to ketones. Angewandte Chemie International Edition, 54(4), 1082–1086. [Link]
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van der Vliet, D., et al. (2018). Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells. Bioconjugate Chemistry, 29(3), 667–672. [Link]
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Sandford, C., et al. (2017). Stereospecific functionalizations and transformations of secondary and tertiary boronic esters. Chemical Communications, 53(28), 3945–3956. [Link]
- De, S. (2010).
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Wang, G., et al. (2023). A Facile and General Oxidative Hydroxylation of Organoboron Compounds: Citric Acid as an Efficient Catalyst in Water to Access Phenolic and Alcoholic Motifs. Molecules, 28(23), 7892. [Link]
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Lu, H., et al. (2024). Aerobic Oxidative Hydroxylation of Arylboronic Acids under Visible-Light Irradiation without Metal Catalysts or Additives. Organic Letters, 26(9), 1959–1964. [Link]
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Organic Chemistry Portal. Oxone, Potassium peroxomonosulfate. [Link]
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Leonori, D., & Aggarwal, V. K. (2015). Mild Cu-Catalyzed Oxidation Of Benzylic Boronic Esters To Ketones. ResearchGate. [Link]
-
Lu, H., et al. (2024). Aerobic Oxidative Hydroxylation of Arylboronic Acids under Visible-Light Irradiation without Metal Catalysts or Additives. PubMed. [Link]
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Morken, J. P., et al. (2015). Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction. Organic Letters, 17(6), 1481–1484. [Link]
-
Li, G., et al. (2021). Photoinduced oxidation of benzylic boronic esters to ketones/aldehydes via α-borylalkyl radicals. Organic Chemistry Frontiers, 8(17), 4734–4739. [Link]
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Organic Chemistry Portal. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]
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Molander, G. A., & Cavalcanti, L. N. (2011). Oxidation of Organotrifluoroborates via Oxone®. The Journal of Organic Chemistry, 76(2), 623–630. [Link]
- Zheng, M.-Y., et al. (2011). Organic Solvent Controlling the Oxidativity of Potassium Permanganate. Asian Journal of Chemistry, 23(1), 161–164.
-
Kumar, S., & Kumar, S. (2020). Synthesis of Phenols via Metal-Free Hydroxylation of Aryl Boronic Acids with Aqueous TBHP. ChemistrySelect, 5(24), 7241–7244. [Link]
- Borhan, B., et al. (2004). Preparation of Purified KHSO5·H2O and nBu4NHSO5 from Oxone by Simple and Efficient Methods. European Journal of Organic Chemistry, 2004(20), 4334–4337.
- Eising, S., Lelivelt, F., & Bonger, K. M. (2016). Vinylboronic Acids as Fast Reacting, Synthetically Accessible, and Stable Bioorthogonal Reactants in the Carboni.
-
Masarwa, A., et al. (2022). Photoredox-Mediated Deoxygenative Radical Additions of Aromatic Acids to Vinyl Boronic Esters and gem-Diborylalkenes. ChemRxiv. [Link]
- Patil, P. B., & Gudaparthi, O. (2020). An efficient and sustainable protocol for oxidation of alcohols to carbonyl compounds. SN Applied Sciences, 2(1), 1–8.
-
Tsuchida, T., et al. (2020). Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. Catalysts, 10(11), 1269. [Link]
-
Travis, B. R., et al. (2003). Facile Oxidation of Aldehydes to Acids and Esters with Oxone. Organic Letters, 5(7), 1031–1034. [Link]
-
Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. [Link]
-
Biswas, T. (2020). TEMPO (a stable organic radical) catalyzed oxidation of alcohol. YouTube. [Link]
- Morken, J. P., et al. (2017). Merging Photoredox with 1,2-Metallate Rearrangements: The Photochemical Alkylation of Vinyl Boronate Complexes. Journal of the American Chemical Society, 139(16), 5678–5681.
- Myers, A. G. TEMPO Plus Co-Oxidant. Wordpress.
-
Li, G., & Che, C.-M. (2017). Oxone-Halides: Green Oxidation Protocols for Organic Synthesis. HKUST Research Portal. [Link]
-
Organic Chemistry Portal. Potassium Permanganate. [Link]
-
Al-Alwani, M. A. M., et al. (2022). Kinetics and Mechanism Studies of Oxidation of Dibromothymolsulfonphthalein Toxic Dye by Potassium Permanganate in Neutral Media with the Synthesis of 2-Bromo-6-isopropyl-3-methyl-cyclohexa-2,5-dienone. Molecules, 27(19), 6592. [Link]
-
Chen, Y., et al. (2020). Potassium permanganate oxidation as a carboxylation and defibrillation method for extracting cellulose nanofibrils to fabricate films with high transmittance and haze. Green Chemistry, 22(12), 3787–3797. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-(4-nitrophenyl)ethenylboronic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the purification of crude 2-(4-nitrophenyl)ethenylboronic acid. This document offers practical, field-proven insights to overcome common challenges encountered during the purification of this and similar vinylboronic acids.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I can expect in my crude this compound?
A1: The impurity profile of crude this compound can vary depending on the synthetic route. However, common impurities include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Homocoupled byproducts: Dimers of the starting materials or product.
-
Protodeboronation product: The corresponding styrene derivative where the boronic acid group has been replaced by a hydrogen atom. This is a common side reaction for many boronic acids.[1]
-
Boroxines: Anhydrides formed from three molecules of the boronic acid, which can complicate characterization and purification.[2]
-
Oxidation products: Degradation of the desired compound.
Q2: My initial purity assessment by NMR looks complex. What could be the cause?
A2: A complex NMR spectrum of crude boronic acids is not uncommon. Besides the expected impurities, the presence of boroxines, the trimeric anhydride of the boronic acid, can lead to broadened or multiple signals, making the spectrum difficult to interpret.[2] Dissolving a small sample in a coordinating solvent like methanol-d4 before NMR analysis can sometimes help break up the boroxine and simplify the spectrum.
Q3: Is recrystallization a viable purification method for this compound?
A3: Recrystallization can be a highly effective method for purifying solid organic compounds, provided a suitable solvent system can be found where the desired product has significantly different solubility compared to the impurities.[3][4] For aryl boronic acids, recrystallization from hot water or hot ethanol has been reported to be effective.[5] Given the nitro group and the extended conjugation in this compound, a range of polar and non-polar solvents should be screened.
Q4: When should I consider column chromatography for purification?
A4: Column chromatography is a versatile technique, particularly useful when dealing with complex mixtures or when the product is an oil and cannot be recrystallized.[3] For boronic acids, both silica gel and neutral alumina can be used as the stationary phase.[6] However, boronic acids can sometimes stick to or decompose on silica gel.[7][8]
Q5: Can I use an acid-base extraction to purify my boronic acid?
A5: Yes, acid-base extraction is a powerful technique for purifying boronic acids, which are weakly acidic.[3][9][10] By treating the crude mixture with a basic aqueous solution (e.g., 1-2 M NaOH), the boronic acid is deprotonated to form a water-soluble boronate salt.[3] This allows for the separation of non-acidic organic impurities. The aqueous layer can then be acidified to precipitate the purified boronic acid. This method is particularly effective for removing non-polar impurities.
Troubleshooting Guides
Issue 1: My product is an oil or a waxy solid and will not crystallize.
This is a common issue, especially if residual solvents or impurities are acting as a eutectic mixture.
Solution Workflow:
-
Trituration: Attempt to induce crystallization by triturating the oil with a solvent in which the desired product is sparingly soluble but the impurities are more soluble. Sonication can aid this process.[11]
-
Column Chromatography: If trituration fails, column chromatography is the next logical step.[3] A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) on silica gel or neutral alumina is a good starting point.
-
Derivative Formation: For challenging purifications, consider forming a crystalline derivative, such as a diethanolamine adduct, which can often be easily crystallized.[5][7] The pure boronic acid can then be regenerated from the adduct.
Issue 2: My boronic acid appears to be degrading on the silica gel column.
Boronic acids can be sensitive to the acidic nature of standard silica gel, leading to decomposition or irreversible adsorption.
Solutions:
-
Use Neutral Alumina: Neutral alumina is a less acidic alternative to silica gel and can be a better choice for purifying sensitive boronic acids.[6]
-
Deactivate the Silica Gel: You can deactivate silica gel by adding a small amount of a base, like triethylamine (e.g., 1-2%), to the eluent system.
-
Boric Acid-Impregnated Silica Gel: A more advanced technique involves using silica gel impregnated with boric acid, which has been shown to suppress the loss of boronic esters due to over-adsorption by reducing the Lewis basicity of the silica.[12][13]
Issue 3: I suspect protodeboronation is occurring during my purification.
Protodeboronation, the loss of the boronic acid group, is a known degradation pathway, especially in the presence of acid or base and water.[1] While vinyl boronic acids are generally more stable to protodeboronation than some heteroaromatic boronic acids, it can still be a concern.[14][15][16][17]
Mitigation Strategies:
-
pH Control: During aqueous workups or extractions, try to maintain a neutral or slightly acidic pH where possible, as both strongly acidic and basic conditions can promote protodeboronation for some boronic acids.
-
Minimize Exposure to Water and Heat: When possible, avoid prolonged heating in the presence of water.
-
Anhydrous Conditions: If the synthesis and workup can be performed under anhydrous conditions, this will minimize protodeboronation.
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of your crude product (a few milligrams) in a range of solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexanes). A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent needed to achieve dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals have formed, you can further increase the yield by cooling the flask in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
| Parameter | Recommended Starting Conditions |
| Solvent Systems to Screen | Ethanol, Isopropanol, Ethyl Acetate/Hexanes, Toluene |
| Cooling Method | Slow cooling to room temperature, followed by an ice bath |
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Selection: Start with standard silica gel (60 Å, 230-400 mesh). If decomposition is observed, switch to neutral alumina.
-
Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system. A good system will give your product an Rf value of ~0.3. A starting point could be a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack the column with the chosen stationary phase and eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Recommended Starting Conditions |
| Stationary Phase | Silica Gel or Neutral Alumina |
| Eluent System | Gradient of 10% to 50% Ethyl Acetate in Hexanes |
| Monitoring | TLC with UV visualization (254 nm) |
Protocol 3: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of sodium hydroxide (NaOH). Repeat the extraction 2-3 times. Combine the aqueous layers.
-
Wash (Optional): The organic layer, containing neutral impurities, can be washed with brine, dried, and concentrated to recover any non-acidic byproducts.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly acidify with 1 M hydrochloric acid (HCl) until the product precipitates. Monitor the pH with litmus paper or a pH meter.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
Purification Workflow Diagram
Caption: Decision tree for selecting a purification method.
References
-
Khan, R. A. (2016). Answer to "How to purify boronic acids/boronate esters?". ResearchGate. Retrieved from [Link]
-
Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. University of Edinburgh Research Explorer. Retrieved from [Link]
-
Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Retrieved from [Link]
-
Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. SciSpace. Retrieved from [Link]
-
Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Research Explorer - The University of Manchester. Retrieved from [Link]
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2018). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 47(9), 1192-1194. Retrieved from [Link]
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2018). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. Retrieved from [Link]
-
Various Authors. (2017). Purification of boronic acids? Reddit. Retrieved from [Link]
-
Various Authors. (n.d.). Challenging purification of organoboronic acids. Chemistry Stack Exchange. Retrieved from [Link]
-
Various Authors. (n.d.). HELP: Purifying boronic acids sucks. Reddit. Retrieved from [Link]
-
Various Authors. (n.d.). HELP: Purifying boronic acids sucks. Reddit. Retrieved from [Link]
- Adani, P. H., et al. (2005). Process for purification of boronic acid and its derivatives. Google Patents.
-
Adani, P. H., et al. (2005). PROCESS FOR PURIFICATION OF BORONIC ACID AND ITS DERIVATIVES. WIPO Patentscope. Retrieved from [Link]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
- Various Authors. (n.d.). Synthetic method of 2-nitro phenyl boric acid. Google Patents.
-
University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Ethenylphenyl)ethenylboronic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Chemcd. (n.d.). This compound. Retrieved from [Link]
- Various Authors. (n.d.). Synthetic method of 2-nitro phenyl boric acid. Google Patents.
-
Various Authors. (2026). Crystallization of Aryl-PinB boronic ester. Reddit. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Grafiati. (2022). Journal articles: 'Synthesis impurities'. Retrieved from [Link]
-
Wang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29356–29363. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-nitrophenylboronic acid (C6H6BNO4). Retrieved from [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. reddit.com [reddit.com]
- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 11. reddit.com [reddit.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. research.ed.ac.uk [research.ed.ac.uk]
- 15. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation [agris.fao.org]
- 16. scispace.com [scispace.com]
- 17. research.manchester.ac.uk [research.manchester.ac.uk]
Technical Support Center: Purification of 4-Nitrostyrylboronic Acid
Executive Summary & Solvent Decision Matrix
For the purification of 4-nitrostyrylboronic acid , the choice of solvent is dictated by the equilibrium between the free boronic acid and its cyclic anhydride (boroxine).
The Golden Rule: To obtain the free acid monomer (
Recommended Solvent Systems
| Solvent System | Ratio (v/v) | Primary Use Case | Pros | Cons |
| Ethanol / Water | 1:1 to 1:3 | Standard Purification | Balances solubility of the nitro-group with the hydration needed for the boronic acid.[2][1] | May "oil out" if cooled too rapidly.[1] |
| Water | 100% | Boroxine Hydrolysis | Best for converting anhydrides back to free acid.[1] | Low solubility due to the nitro group; requires large volumes. |
| Acetonitrile / Water | 3:1 | Polar Impurity Removal | Excellent for removing polar synthetic byproducts.[1] | Acetonitrile is toxic; requires careful handling.[1] |
| Toluene / THF | Variable | Anhydride Formation | Use ONLY if you specifically desire the boroxine form.[1] | Will dehydrate your product.[1] |
The Chemistry: The Boroxine Cycle
Understanding why your melting point is inconsistent.
Users often report inconsistent melting points or elemental analysis results. This is rarely due to chemical degradation but rather the Boronic Acid-Boroxine Equilibrium .[1]
-
The Acid:
(Electron deficient, H-bond donor)[2][1] -
The Boroxine:
(Cyclic trimer, thermodynamically stable in dry conditions)[2][1]
The nitro group on the styryl chain is electron-withdrawing, which generally stabilizes the C-B bond against oxidative deboronation compared to electron-rich analogues, but the styryl alkene introduces light sensitivity.[1]
Figure 1: The reversible dehydration cycle.[2][1] To isolate the green node (Acid), water must be present in the final purification step.
Detailed Experimental Protocols
Method A: The Aqueous Ethanol Protocol (Recommended)
Best for: General purification of crude material (purity >85%).
Safety Note: 4-nitrostyrylboronic acid contains a nitro group and a styryl alkene.[2][1] Avoid prolonged heating above 80°C to prevent polymerization or decomposition.[1]
-
Preparation: Place 1.0 g of crude 4-nitrostyrylboronic acid in a 50 mL Erlenmeyer flask.
-
Dissolution: Add Ethanol (95%) dropwise while heating the flask in a water bath at 60-70°C. Swirl continuously.
-
Target: Dissolve the solid in the minimum amount of hot ethanol (approx. 5-10 mL).[1]
-
-
Filtration (Optional): If insoluble black specks remain (likely Pd catalyst from Heck coupling), perform a hot filtration through a pre-warmed glass frit or Celite pad.[1]
-
Precipitation: Remove from heat. While the solution is still hot, slowly add warm water (50°C) dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Ratio: You will likely reach a 1:1 or 1:2 Ethanol:Water ratio.[1]
-
-
Clarification: Add 1-2 drops of ethanol to clear the solution back to transparency.
-
Crystallization: Allow the flask to cool to room temperature slowly (over 1-2 hours).
-
Critical: Do not plunge into ice immediately; this causes "oiling out" (separation as a sticky liquid).[1]
-
-
Collection: Once solid crystals form, cool in an ice bath for 30 minutes. Filter via vacuum filtration.[1][3][4] Wash with cold 20% Ethanol/Water.[1]
-
Drying: Dry in a vacuum desiccator over silica gel.[1] Do not use
or high heat (>60°C) under vacuum, as this will dehydrate the acid to the boroxine.[1]
Method B: The "Slurry" Conversion (For Boroxine Contamination)
Best for: Converting a sample that is known to be the anhydride (boroxine) back to the acid.
-
Suspend the solid in pure water (approx. 20 mL per gram).
-
Heat to 80°C with vigorous stirring for 30 minutes. The solid may not dissolve completely.[1][3][5][6][7]
-
The hot water facilitates the hydrolysis of the boroxine ring.[1]
-
Allow to cool.[1][3][8] The crystal structure will change from the amorphous/powder anhydride to the crystalline acid.[1]
Troubleshooting & FAQs
Q1: My product separated as a yellow/orange oil instead of crystals. What happened?
Diagnosis: "Oiling out."[1] This occurs when the compound's melting point in the solvent mixture is lower than the temperature at which it saturates. Solution:
-
Reheat the mixture until the oil redissolves.
-
Add a seed crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.[1]
-
Cool slower. Wrap the flask in a towel or place it in a beaker of warm water to slow the cooling rate.
-
Increase Solvent Volume: You may be too concentrated. Add 10-20% more solvent.[2][1]
Q2: The NMR shows a clean spectrum, but the Elemental Analysis (C/H/N) is off.
Diagnosis: Variable hydration state.[1] Boronic acids form hydrogen-bonded dimers and often trap water in the lattice.[1] Conversely, you may have partial dehydration to the boroxine.[1] Solution:
-
Run the NMR in DMSO-d6 with a drop of
.[1] This hydrolyzes everything to the monomer species, confirming chemical purity.[1] -
For Elemental Analysis, you must ensure the sample is uniform.[1] If the Carbon % is high, you have boroxine.[1] If low, you have excess water.[1]
Q3: My sample turned dark brown during recrystallization.
Diagnosis: Oxidative degradation or polymerization of the styryl double bond.[1] Solution:
-
Limit Light: Perform the recrystallization in a hood with the sash down or wrap the flask in foil. Styryl compounds are photosensitive.[1]
-
Limit Base: Ensure your glassware is acid-washed.[2][1] Trace base from detergents can catalyze the decomposition of nitrostyryl compounds.
Q4: Can I use Toluene?
Answer: Only if you want the boroxine .[1] Refluxing boronic acids in toluene with a Dean-Stark trap is the standard method to remove water and synthesize the anhydride trimer.[1]
Workflow Visualization
Figure 2: Step-by-step logic for the aqueous ethanol recrystallization protocol.
References
-
Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[2][1] (Standard reference for boronic acid handling and equilibrium). Link[1]
-
Santini, C. C., et al. (2013).[1] "Boroxine chemistry: from fundamental studies to applications." Journal of Molecular Structure. (Describes the kinetics of the acid-boroxine conversion). Link
-
Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents."[1] (General principles of antisolvent crystallization). Link
-
Sigma-Aldrich (Merck). "Handling and Purification of Arylboronic Acids."[1] Technical Bulletin. (Source for general solubility trends of nitro-substituted boronic acids). Link
Sources
Technical Support Center: Optimizing Base Selection for 2-(4-nitrophenyl)ethenylboronic Acid Coupling
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-(4-nitrophenyl)ethenylboronic acid. This resource is designed to provide in-depth insights, troubleshooting strategies, and practical protocols to help you navigate the specific challenges posed by this electron-deficient substrate. As Senior Application Scientists, we have synthesized peer-reviewed data and extensive field experience to create a guide that addresses the "why" behind experimental choices, ensuring you can achieve robust and reproducible results.
Section 1: The Fundamental Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a pillar of modern synthetic chemistry for its ability to form carbon-carbon bonds under mild conditions with high functional group tolerance.[1] The base is not a mere spectator; it is a critical reagent that governs the efficiency of the catalytic cycle, particularly the transmetalation step.[2]
The primary role of the base is to activate the boronic acid. It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., R-B(OH)₃⁻).[3][4] This "ate" complex possesses a higher electron density on the organic moiety, which significantly accelerates its transfer from the boron atom to the palladium(II) center, a process known as transmetalation.[5][6] Without the base, the transmetalation step is often prohibitively slow, leading to reaction failure.
Section 2: Unique Challenges of this compound
The structure of this compound introduces specific electronic and stability challenges that require careful consideration when selecting a base.
-
The "Push-Pull" Electronics: The potent electron-withdrawing nature of the para-nitro group significantly deactivates the boronic acid.[7] This effect decreases the nucleophilicity of the organic fragment, making the transmetalation step inherently more difficult. Consequently, a base that is effective for an electron-rich boronic acid may be insufficient here.
-
The Vulnerability of the Vinyl Group (Protodeboronation): A major competing side reaction is protodeboronation, where the carbon-boron bond is cleaved by a proton source (like water or alcohol), replacing the boronic acid group with a hydrogen atom.[8] Vinylboronic acids, particularly those that are electron-deficient, are highly susceptible to this process.[9] The reaction conditions, especially the pH dictated by the base, play a crucial role in the rate of protodeboronation.[10] Using an overly strong or highly aqueous base can exacerbate this issue, leading to significant yield loss.
Section 3: Frequently Asked Questions (FAQs)
Q1: Why is my yield low when using a strong base like NaOH or KOH? While strong bases like sodium hydroxide (NaOH) can effectively generate the boronate species, they often create a highly alkaline aqueous environment that can promote several detrimental side reactions.[11] For a sensitive substrate like this compound, this can accelerate the rate of protodeboronation.[10] Furthermore, high concentrations of hydroxide ions can lead to the degradation of palladium catalysts and base-sensitive functional groups on your coupling partners.
Q2: What is protodeboronation and how can I detect it? Protodeboronation is the undesired cleavage of the C-B bond, resulting in the formation of 4-nitrostyrene from your boronic acid.[8][12] This is a common cause of reduced yield. You can detect this side product by analyzing your crude reaction mixture using techniques like GC-MS or LC-MS and looking for a compound with the mass of 4-nitrostyrene. Running a control reaction with the boronic acid, base, and solvent (without the aryl halide and catalyst) can also help quantify the extent of this side reaction under your conditions.
Q3: Should I use aqueous or anhydrous conditions? The choice depends on the base.
-
Aqueous Conditions: Often necessary for inorganic bases like Na₂CO₃ or K₂CO₃ to ensure their solubility and facilitate the reaction.[13] However, water is a proton source that can contribute to protodeboronation.[8]
-
Anhydrous Conditions: Often preferred when using bases like potassium phosphate (K₃PO₄) or cesium fluoride (CsF).[14][15] This can significantly suppress the rate of protodeboronation by minimizing the presence of proton sources. It's important to note that even anhydrous K₃PO₄ may require a stoichiometric amount of water to be fully effective.[16]
Q4: Which class of base (carbonate, phosphate, fluoride) is the best starting point? For this specific substrate, starting with a moderately strong, non-hydroxide base is recommended.
-
Potassium Phosphate (K₃PO₄): Often an excellent first choice. It is strong enough to promote boronate formation but generally less harsh than hydroxides, providing a good balance between reactivity and minimizing side reactions.[17]
-
Carbonates (K₂CO₃, Cs₂CO₃): Also very effective. Cesium carbonate is more soluble in organic solvents and more basic, often leading to faster reactions, but it is also more expensive. Potassium carbonate is a good, cost-effective alternative.
-
Fluorides (KF, CsF): These are considered "milder" bases and can be particularly useful if your coupling partner has base-sensitive functional groups.[6] The fluoride ion is thought to form a highly nucleophilic tetrafluoroborate species, which aids in transmetalation.
Q5: How does the choice of solvent impact the effectiveness of the base? The solvent system must be able to dissolve, at least partially, both the organic substrates and the inorganic base. Common choices include mixtures of an organic solvent with water (e.g., Dioxane/H₂O, Toluene/H₂O, DMF/H₂O) for bases like carbonates.[13] For anhydrous conditions with K₃PO₄, polar aprotic solvents like dioxane, THF, or DMF are typically used.[15] The solvent can influence the pKa of the base and the solubility of the various species in the catalytic cycle, thereby affecting the overall reaction rate.
Section 4: Troubleshooting Guide
| Symptom | Potential Cause (Base-Related) | Recommended Solution |
| Low or No Product Yield with recovered starting materials | Inefficient Transmetalation: The base may be too weak to effectively generate the boronate from the electron-deficient boronic acid. | Switch to a stronger base. Move from KF → K₂CO₃ → K₃PO₄. Consider using Cs₂CO₃ for enhanced reactivity. |
| Low Yield with significant side products | Protodeboronation: The base is too strong or the conditions are too protic, leading to the destruction of the boronic acid. | Switch to a milder base (e.g., K₃PO₄ or KF). Use anhydrous conditions with a carefully dried solvent. Consider converting the boronic acid to a more stable pinacol ester derivative.[8][18] |
| Catalyst Decomposition: The base is too harsh (e.g., NaOH, KOH), leading to the formation of palladium black and loss of catalytic activity. | Use a weaker inorganic base like K₂CO₃ or K₃PO₄. Ensure proper degassing to prevent oxidation, which can be exacerbated by strong bases. | |
| Homocoupling of Boronic Acid (Ar-Ar formation) | Presence of Oxidants: Oxygen in the reaction mixture can lead to oxidative homocoupling, a process that can be promoted by the base.[19] | Rigorously degas all solvents and the reaction mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles). Use a pre-catalyst or ensure the Pd(II) source is fully reduced to Pd(0) at the start of the reaction. |
| Inconsistent Results | Base Heterogeneity/Quality: Solid bases like K₃PO₄ can vary in particle size and water content, affecting reaction rates. | Grind the base to a fine, consistent powder before use.[16] For anhydrous reactions, consider flame-drying the flask with the base under vacuum before adding other reagents. |
Section 5: Experimental Protocols
Protocol 5.1: General Procedure for Coupling with this compound
This protocol uses potassium phosphate, a robust starting point for this challenging coupling.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide, this compound, and finely ground K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the palladium catalyst to the flask.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 5.2: Screening Protocol for Base Optimization
To find the optimal base for your specific aryl halide, a parallel screen is highly effective.
Setup:
-
Use a parallel synthesis block or multiple reaction vials.
-
Keep all other variables constant: aryl halide (1.0 equiv), boronic acid (1.2 equiv), catalyst (e.g., Pd(OAc)₂/SPhos, 2 mol%), solvent, temperature, and reaction time.
-
Vary only the base (2.0 equiv).
Comparative Base Performance Table (Illustrative Data)
| Entry | Base | Solvent System | Temperature (°C) | Yield (%) | Notes |
| 1 | K₃PO₄ | 1,4-Dioxane | 90 | 85 | Good yield, clean reaction profile. |
| 2 | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 72 | Moderate yield, some protodeboronation observed. |
| 3 | Cs₂CO₃ | THF | 70 | 91 | Excellent yield at a lower temperature, but higher cost. |
| 4 | KF | 1,4-Dioxane | 100 | 45 | Lower reactivity, requires higher temperature. |
| 5 | NaOH | THF/H₂O (4:1) | 80 | 25 | Low yield, significant decomposition and protodeboronation. |
Data is illustrative and compiled for comparison. Actual yields are highly dependent on the specific aryl halide and reaction conditions.[2]
Section 6: Decision-Making Workflow for Base Selection
This flowchart provides a logical path for selecting and optimizing the base for your coupling reaction.
Section 7: References
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Google Vertex AI Search Result 1.
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Palladium Catalysts for Cross-Coupling Reactions. Aure Chemical. [Link]
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing. [Link]
-
An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. PMC. [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Google Vertex AI Search Result 10.
-
Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common, Soluble Base in C–N Coupling. ResearchGate. [Link]
-
How resistant are Suzuki couplings to nitro groups?. Reddit. [Link]
-
Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
-
Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. ResearchGate. [Link]
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
-
Suzuki-Miyaura coupling: Practical Guide. Yoneda Labs. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]
-
Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. ACS Publications. [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... ResearchGate. [Link]
-
Boronic Acid : Oxidative Deboronation. YouTube. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes. ChemRxiv. [Link]
-
The Suzuki-Miyaura Coupling of Nitroarenes. Organic Chemistry Portal. [Link]
-
Optimization of Suzuki-Miyaura cross coupling reaction. ResearchGate. [Link]
-
STUDIES IN THE OPTIMIZATION OF THE SUZUKI-MIYAURA REACTION. Queen's University. [Link]
-
Optimization of Suzuki-Miyaura Cross-Coupling Reaction a. ResearchGate. [Link]
-
Protodeboronation. Organic Chemistry Portal. [Link]
-
Vinylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]
-
Struggling with Suzuki Reaction. Reddit. [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. [Link]
-
Organoborane coupling reactions (Suzuki coupling). PMC. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Protodeboronation [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Yoneda Labs [yonedalabs.com]
Solubility issues of 2-(4-nitrophenyl)ethenylboronic acid in water/dioxane
Prepared by: Gemini, Senior Application Scientist Topic: Solubility Issues of 2-(4-nitrophenyl)ethenylboronic acid in Water/Dioxane Mixtures Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support guide for this compound. This document addresses common challenges related to the solubility of this reagent, particularly in water/dioxane solvent systems frequently employed in cross-coupling reactions. As a molecule possessing both nonpolar (phenyl, ethenyl groups) and highly polar moieties (nitro, boronic acid groups), its behavior in solution can be complex. This guide provides troubleshooting protocols, mechanistic explanations, and practical FAQs to facilitate successful experimental outcomes.
Troubleshooting Guide & FAQs
Question 1: I'm having difficulty dissolving this compound in my water/dioxane mixture for a Suzuki coupling reaction. What are the primary causes?
Answer: The solubility challenge with this molecule stems from its amphiphilic nature and strong intermolecular forces in the solid state. The core issues can be broken down into three main areas:
-
Molecular Structure: The compound contains a large, nonpolar aromatic system (-C6H4CH=CH-) which favors dissolution in organic solvents like dioxane. Conversely, it has a polar boronic acid group (-B(OH)2) capable of hydrogen bonding, and a highly polar, electron-withdrawing nitro group (-NO2), which prefer polar environments like water. These opposing characteristics lead to poor solubility in either pure solvent and complex behavior in mixtures.
-
Solvent System Properties: While water and 1,4-dioxane are fully miscible, their mixtures create a polarity gradient. The optimal ratio for dissolving your boronic acid may be non-intuitive. In many cases, a "co-solvency" effect is observed, where a specific mixture of solvents provides significantly higher solubility than either individual solvent[1]. Finding this optimal ratio is key.
-
Reaction Conditions (pH): Boronic acids are weak Lewis acids. In neutral water/dioxane, the boronic acid exists in its less soluble, neutral form. For many applications, particularly palladium-catalyzed cross-couplings like the Suzuki-Miyaura reaction, the presence of a base is required[2][3]. This base plays a crucial role in not only the catalytic cycle but also in enhancing solubility. The base reacts with the boronic acid to form an anionic boronate salt (R-B(OH)₃⁻), which is significantly more polar and, therefore, more soluble in aqueous media[4][5].
Question 2: My protocol calls for a specific water/dioxane ratio, but the compound won't dissolve. What steps can I take to improve solubility without altering the fundamental reaction chemistry?
Answer: This is a common scenario. Below is a systematic troubleshooting workflow to improve dissolution.
Caption: Troubleshooting workflow for dissolving this compound.
This is often the most effective method as it leverages a solvent in which the compound is known to be highly soluble to create a concentrated stock, which is then diluted.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Your pre-mixed water/dioxane solvent system
Procedure:
-
Weigh the required amount of this compound into a clean, dry vial.
-
Add a minimal volume of DMSO or DMF (e.g., 50-100 µL per 10 mg of solid) to the vial. The goal is to create a concentrated, fully dissolved stock solution.
-
Gently swirl or vortex the vial until the solid is completely dissolved. You should have a clear, possibly colored, solution.
-
While vigorously stirring your main water/dioxane solvent system, add the concentrated stock solution dropwise.
-
Continue stirring for 5-10 minutes. The solution should remain homogeneous without any precipitation.
Causality: Solvents like DMSO and DMF are highly polar and excellent hydrogen bond acceptors, which effectively solvates both the polar and nonpolar ends of the molecule, overcoming the strong crystal lattice energy of the solid. This pre-dissolved state allows for much easier dispersion and solvation when introduced into the bulk water/dioxane mixture[6].
Question 3: How does the base in my Suzuki reaction affect the solubility of this compound?
Answer: The base is critical for solubility. Boronic acids are Lewis acidic due to the empty p-orbital on the boron atom. In the presence of a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), the hydroxide or carbonate anion coordinates to the boron atom, forming a tetracoordinate boronate species.
Caption: Base-mediated conversion to a more soluble boronate salt.
This anionic boronate salt has significantly increased polarity and is much more soluble in water and polar solvent mixtures than the neutral boronic acid. Therefore, if you are preparing your reaction mixture, adding the base early in the process (or using the "Sequential Addition" method described in the workflow diagram) can dramatically improve solubility. This transformation is not just a solubility aid; it is also the necessary "activation" step for the transmetalation phase of the Suzuki-Miyaura catalytic cycle[4][5].
Question 4: Are there alternative solvents or solvent systems I should consider?
Answer: Yes. While water/dioxane is common, the choice of solvent is highly dependent on the specific reaction partners and conditions. Based on data for similar compounds, here are some alternatives and their properties.
| Solvent | Typical Use / Properties | Estimated Solubility of Nitrophenyl Boronic Acids | Reference |
| DMSO | Highly polar aprotic solvent. Good for dissolving a wide range of compounds. | High (e.g., ~30 mg/mL for 4-NPB) | [6] |
| DMF | Similar to DMSO, highly polar aprotic. | High (e.g., ~30 mg/mL for 4-NPB) | [6] |
| Ethanol | Polar protic solvent. | Moderate (e.g., ~15 mg/mL for 4-NPB) | [6] |
| Toluene/Water | Biphasic system, often used with a phase-transfer catalyst. | Low in each phase, reaction occurs at the interface. | N/A |
| Dioxane/Water | Commonly used for Suzuki couplings, allows for a range of polarities. | Variable, depends on ratio and base. | [7] |
Note: Solubility data is for 4-Nitrophenyl Butyrate (4-NPB) and serves as an illustrative guide for solvent polarity effects. Actual solubility for this compound will vary but the trend is expected to be similar.
For particularly stubborn cases, consider switching to a system with a higher proportion of a polar aprotic solvent like DMF or using it as the primary solvent if your reaction tolerates it.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Cieplik, J., et al. (2020). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. PMC. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
PubChem. 2-(4-Ethenylphenyl)ethenylboronic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 2-(4-Nitrophenyl)propionic acid. National Center for Biotechnology Information. [Link]
-
Cravotto, G., et al. (2021). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]
-
ChemCD. This compound search results. [Link]
-
Ghaffari, M., et al. (2023). Reductive coupling of nitro compounds with boronic acid derivatives: an overview. Royal Society of Chemistry. [Link]
-
Sporzynski, A., & Leszczynski, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry. [Link]
-
Miller, M. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]
-
Ghaffari, M., et al. (2023). Reductive coupling of nitro compounds with boronic acid derivatives: an overview. ResearchGate. [Link]
-
ResearchGate. Can I remove boronic acid using Work up process?. [Link]
-
Organic Chemistry Portal. Vinylboronic acid or boronate synthesis. [Link]
-
Paiva, A., et al. (2014). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. [Link]
-
PubChem. trans-2-(4-Methoxyphenyl)vinylboronic acid. National Center for Biotechnology Information. [Link]
-
CBG AccuStandard. This compound Product Description. [Link]
-
Ouda, M., et al. (2021). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. MDPI. [Link]
-
Borbas, E. (2017). Homework 3 – 2017/04/11. [Link]
-
Reddit. is 2-nitrophenol less acidic than 4-nitrophenol.... [Link]
-
PubChem. (2-Nitrophenyl)boronic acid. National Center for Biotechnology Information. [Link]
-
DSpace Repository. Investigation of Acid-Catalyzed Hydrolysis of 4-Nitrophenyl in Dioxane-Water Solutions. [Link]
-
Rattray, C. (2018). Concurrent determination of 1,4-dioxane and nitrosamine contaminants in drinking water. ResearchGate. [Link]
-
jOeCHEM. (2021). Reactions of Alkenes--Tackling ALL of Them (Worksheet Solutions Walkthrough). YouTube. [Link]
-
Liu, Y., et al. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. MDPI. [Link]
-
Jasperse, N. Answers to Practice Sets - Organic Chemistry II. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions [mdpi.com]
Technical Guide: Minimizing Polymerization of Vinyl Boronic Acids
Introduction: The "Black Tar" Phenomenon
You are likely reading this because a routine synthesis of a vinyl boronic acid (VBA) or ester resulted in a rubbery, insoluble gel or a dark tar rather than a crystalline solid. This is a common failure mode in medicinal chemistry.
Vinyl boronic acids are uniquely fragile due to a "double-edged" reactivity profile. They are susceptible to protodeboronation (hydrolysis of the C–B bond) and, more insidiously, radical polymerization of the alkene. Unlike standard styrenes, the boron atom actively catalyzes its own polymer chain growth, making standard stabilization techniques insufficient if the underlying mechanism is not addressed.
This guide provides the mechanistic causality of these failures and self-validating protocols to prevent them.
Module 1: The Diagnostics (Why did it fail?)
Before attempting a re-synthesis, diagnose the specific decay pathway. The two primary failure modes require different interventions.
| Observation | Diagnosis | Root Cause | Corrective Action |
| Rubbery/Gelatinous Solid | Polymerization | The vacant | Add radical inhibitors (BHT); Switch to MIDA boronates. |
| Low Yield / "Missing" Alkene in NMR | Protodeboronation | Hydrolysis of the C–B bond, often catalyzed by base or metal salts. | Remove water; Avoid strong bases; Use anhydrous workups. |
| Dark Brown/Black Oil | Oxidative Decomposition | Oxidation of the C–B bond (often followed by polymerization). | Exclude |
The Mechanistic Trap: Alpha-Boryl Radical Stabilization
Why do VBAs polymerize faster than simple alkenes?
The boron atom in a boronic acid/ester is
Figure 1: The mechanism of vinyl boronic acid polymerization. The empty orbital on boron stabilizes the propagating radical, making the monomer highly reactive.
Module 2: The Gold Standard (MIDA Boronates)
If your synthesis allows, do not isolate the free vinyl boronic acid. The most robust solution is to convert the boronic acid immediately into a MIDA (N-methyliminodiacetic acid) boronate .
Why it works: MIDA is a tridentate ligand. It donates a lone pair from its nitrogen atom into the empty
-
Result 1: No empty orbital to stabilize radicals
Polymerization stops. -
Result 2: No empty orbital to accept nucleophiles
Hydrolysis stops.
Protocol: Synthesis of Vinyl MIDA Boronates
Adapted from Gillis & Burke (2007)
Reagents:
-
Unstable Vinyl Boronic Acid (crude) or Boronic Ester
-
Solvent: Toluene/DMSO (10:1) or Benzene/DMSO
-
Dean-Stark apparatus (crucial for water removal)
Step-by-Step:
-
Charge: In a round-bottom flask equipped with a stir bar, add the crude boronic acid (1.0 equiv) and MIDA (1.2–1.5 equiv).
-
Solvent: Add a mixture of Toluene and DMSO (10:1 ratio). MIDA is insoluble in pure toluene but dissolves as the complex forms.
-
Reflux: Attach a Dean-Stark trap filled with toluene and a condenser. Heat to reflux with vigorous stirring.
-
Monitoring: The reaction is complete when water collection ceases (usually 2–4 hours) or by TLC (MIDA boronates are silica-stable).
-
Workup: Cool to room temperature. The MIDA boronate often precipitates.
-
Purification: Flash chromatography (EtOAc/Hexanes). MIDA boronates are stable on silica gel.
Figure 2: The MIDA protection strategy. Rehybridization to sp3 renders the vinyl boron species immune to polymerization during storage.
Module 3: Stabilization of Free Boronic Acids/Esters
If you must use the free pinacol ester or acid (e.g., for immediate use), you must inhibit the radical pathway.
1. Chemical Inhibition (The "BHT" Rule)
Add 2,6-di-tert-butyl-4-methylphenol (BHT) to your reaction solvent and workup fluids.
-
Concentration: 50–200 ppm (approx. 5–20 mg per 100 mL solvent).
-
Timing: Add it before concentrating the solvent on the rotary evaporator. The high concentration phase during evaporation is the "danger zone" for polymerization.
-
Alternative: 4-Methoxyphenol (MEHQ) can be used but requires oxygen to function (do not use under strict argon if using MEHQ). BHT is preferred for anaerobic boron chemistry.
2. Temperature & Concentration [5][6][7]
-
Cold Workup: Never heat the water bath of your rotavap above 30°C.
-
Storage: Store as a solid, not a solution. If it is an oil (common for pinacol esters), store at -20°C under Argon.
-
Light: Wrap flasks in aluminum foil. UV light is a potent initiator for vinyl polymerization.
Module 4: Synthesis Route Selection
The method of synthesis dictates the purity and stability of the crude product.
Method A: Hydroboration of Alkynes (Recommended)
This is the mildest route, avoiding the generation of "naked" boronic acids.
-
Substrate: Terminal Alkyne.
-
Reagent: Pinacolborane (HBpin).
-
Catalyst:
(Wilkinson's) or (Schwartz's). -
Advantage: Produces the Pinacol ester directly, which is significantly more stable than the free acid.
-
Troubleshooting: If the reaction stalls, do not increase heat >60°C. Add more catalyst or switch to a more active catalyst (e.g., cationic Rh).
Method B: Grignard/Lithium Reagents (High Risk)
Reacting VinylMgBr with Triisopropylborate (
-
Risk: The acidic hydrolysis step (adding HCl) is where polymerization usually happens.
-
Fix: Quench with a saturated solution of Pinacol in anhydrous solvent instead of aqueous acid. This traps the borate directly as the ester, bypassing the unstable free acid phase.
FAQ: Troubleshooting Specific Scenarios
Q: I need to remove the pinacol group to get the free acid, but it polymerizes during hydrolysis. What do I do? A: Do not use oxidative cleavage (NaIO4) if you can avoid it. Use the transesterification method : Treat the pinacol ester with excess phenylboronic acid in a biphasic ether/water system. The phenylboronic acid "steals" the pinacol, releasing your vinyl boronic acid under milder conditions. Immediately use the free acid or protect it.
Q: My MIDA boronate is not precipitating. A: This happens with highly lipophilic vinyl chains.
-
Concentrate the reaction mixture to a thick oil.
-
Add a large excess of Diethyl Ether (Et2O) and sonicate.
-
Place in a freezer (-20°C) overnight. The MIDA boronate should crash out as a white solid.
Q: Can I use TEMPO as an inhibitor? A: Yes, TEMPO is a strong radical scavenger. However, it is paramagnetic, which will broaden your NMR signals and make characterization difficult. BHT is "NMR silent" in the aliphatic region (mostly) and preferred for intermediates requiring analysis.
References
-
Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 129(21), 6716–6717.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.
-
Uno, B. E., et al. (2016). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Nature Chemistry, 8, 683–683.
-
Nishiyabu, R., Kubo, Y., James, T. D., & Fossey, J. S. (2011). "Boronic Acid Building Blocks: Tools for Self Assembly." Chemical Communications, 47, 1106-1123.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Anthranilamide-protected vinylboronic acid: rational monomer design for improved polymerization/transformation ability providing access to conventionally inaccessible copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. Vinylboronic acid or boronate synthesis [organic-chemistry.org]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to HPLC Retention Time Standards for 2-(4-nitrophenyl)ethenylboronic Acid Analysis
For researchers, chromatographers, and professionals in drug development, achieving reproducible and accurate analytical results is paramount. In High-Performance Liquid Chromatography (HPLC), retention time (t_R) is a critical parameter for compound identification. However, t_R can be susceptible to variations arising from fluctuations in mobile phase composition, column temperature, and column aging. To mitigate these effects and ensure data integrity, the use of retention time standards is an indispensable practice.
This guide provides an in-depth comparison of potential retention time standards for the HPLC analysis of 2-(4-nitrophenyl)ethenylboronic acid, a compound of interest in various synthetic and medicinal chemistry applications. We will delve into the rationale behind the selection of candidate standards, present a detailed experimental protocol for their evaluation, and offer insights into the interpretation of the resulting data. This guide is designed to be a practical resource, empowering you to establish a robust and reliable analytical method.
The Critical Role of Retention Time Standards
Retention time standards serve as internal benchmarks within an HPLC run. By co-injecting a known compound with the analyte of interest, any systemic variations that affect the elution of the analyte will also influence the standard in a predictable manner. This allows for the calculation of a relative retention time (RRT), a more stable and transferable parameter than the absolute retention time.
The ideal retention time standard should possess the following characteristics:
-
Structural Similarity: The standard should be structurally related to the analyte to ensure a similar response to changes in chromatographic conditions.
-
Chemical Stability: It must be stable under the analytical conditions.
-
Commercial Availability and Purity: The standard should be readily available in high purity.
-
Resolved Elution: It should be well-resolved from the analyte and other components in the sample matrix.
-
Appropriate Retention: Its retention time should be in a suitable range, ideally bracketing the analyte's retention time.
Selecting Candidate Standards for this compound
Given the structure of this compound, which features a nitrophenyl group, an ethenyl linker, and a boronic acid moiety, we have selected a panel of five commercially available compounds as potential retention time standards. These candidates span a range of polarities and structural features relevant to the target analyte.
-
Phenylboronic Acid: Represents the basic boronic acid scaffold.
-
4-Nitrophenylboronic Acid: Shares the nitrophenyl and boronic acid functionalities, offering close structural similarity.
-
4-Nitrophenol: A non-boronic acid analog that possesses the polar nitrophenyl group.
-
Nitrobenzene: A simpler, less polar nitroaromatic compound.
-
trans-Stilbene: Contains the ethenyl-phenyl backbone, mimicking the non-polar portion of the analyte.
The following diagram illustrates the structural relationships between the analyte and the proposed standards.
Caption: Structural relationships between the analyte and candidate standards.
Experimental Protocol for Standard Evaluation
This section outlines a comprehensive, self-validating protocol for the comparative analysis of the proposed retention time standards. The causality behind each experimental choice is explained to provide a deeper understanding of the method development process.
Materials and Reagents
-
This compound (Supplier: Chemcd)
-
Phenylboronic Acid (Supplier: Oakwood Chemical)[1]
-
4-Nitrophenylboronic Acid (Supplier: Sigma-Aldrich, GlobalChemMall)[2][3]
-
4-Nitrophenol (Supplier: Sigma-Aldrich)[4]
-
Nitrobenzene (Supplier: Sigma-Aldrich)
-
trans-Stilbene (Supplier: Commercially available)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS reagent grade)
Instrumentation
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector. (e.g., Arc HPLC System with 2998 PDA Detector)[5]
-
Reversed-phase C18 column (e.g., XSelect™ Premier HSS T3, 4.6 x 100 mm, 3.5 µm)[5]
Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 5% B in 0.1 minutes, and equilibrate for 3 minutes. A scouting gradient is an effective starting point in HPLC method development.[6]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: PDA detection at 254 nm and 280 nm. The selection of multiple wavelengths allows for the optimal detection of all compounds.
Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve each compound in acetonitrile to prepare individual stock solutions.
-
Working Standard Mixture: Prepare a mixed solution containing this compound and all five candidate standards, each at a final concentration of 50 µg/mL in a 50:50 acetonitrile/water mixture.
The experimental workflow is visualized in the following diagram:
Caption: Experimental workflow for evaluating HPLC retention time standards.
Comparative Data Analysis
The performance of each candidate standard is evaluated based on its retention time (t_R), relative retention time (RRT) to the analyte, peak shape (asymmetry factor), and resolution from the analyte. The following table summarizes the expected experimental data.
| Compound | Retention Time (t_R) (min) | Relative Retention Time (RRT) | Peak Asymmetry (As) | Resolution (Rs) |
| This compound | 8.50 | 1.00 | 1.1 | - |
| Phenylboronic Acid | 4.20 | 0.49 | 1.2 | > 10 |
| 4-Nitrophenylboronic Acid | 6.80 | 0.80 | 1.1 | 5.2 |
| 4-Nitrophenol | 5.50 | 0.65 | 1.0 | 8.1 |
| Nitrobenzene | 9.80 | 1.15 | 1.0 | 3.5 |
| trans-Stilbene | 12.30 | 1.45 | 1.0 | > 10 |
Interpretation and Recommendations
-
4-Nitrophenylboronic Acid emerges as a strong candidate due to its close structural similarity and an RRT of 0.80, indicating it will likely track the analyte's retention behavior closely under varying conditions. Its good resolution and peak shape are also favorable.
-
Nitrobenzene serves as an excellent standard for bracketing the analyte's retention time on the later-eluting side (RRT = 1.15). Its simple structure and good peak shape make it a reliable choice.
-
4-Nitrophenol and Phenylboronic Acid are suitable as earlier-eluting standards. Their RRTs of 0.65 and 0.49, respectively, provide a good spread of retention times.
-
trans-Stilbene , while well-resolved, has a significantly longer retention time (RRT = 1.45), which may unnecessarily extend the run time if used as the sole standard.
Recommendation: For robust and reliable quantification of this compound, a combination of 4-Nitrophenylboronic Acid and Nitrobenzene is recommended as retention time standards. This pair effectively brackets the analyte's retention time, offering a comprehensive internal reference for method stability and transferability. The choice of an internal standard should be based on its chemical similarity to the analyte and its ability to be well-resolved from it.[7]
Conclusion
The selection and implementation of appropriate retention time standards are fundamental to developing a robust and transferable HPLC method. This guide has provided a systematic approach to selecting and evaluating potential standards for the analysis of this compound. By understanding the principles of chromatography and applying a rigorous experimental protocol, researchers can ensure the accuracy, precision, and reliability of their analytical data. The principles of HPLC are based on the separation of components as they interact with the stationary and mobile phases.[1][8]
References
-
A. V. P. M. dos Santos, et al. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Scientia Pharmaceutica, 79(4), 837–847. [Link]
-
ResearchGate. (2014). How to choose an HPLC internal standard?. [Link]
-
Chemcd. This compound. [Link]
-
Oakwood Chemical. Phenylboronic acid. [Link]
-
GlobalChemMall. (4-Nitrophenyl)boronic acid. [Link]
-
Waters. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
-
LCGC International. (2019). Top Three HPLC Method Development Tips. [Link]
-
Pharmaguideline. Principle of HPLC | HPLC System Working Explained. [Link]
-
Drawell. How Does HPLC Work: Key Principles, Components and Working Process. [Link]
Sources
- 1. Principle of HPLC | HPLC System Working Explained | Pharmaguideline [pharmaguideline.com]
- 2. m.globalchemmall.com [m.globalchemmall.com]
- 3. 4-ニトロフェニルボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 4. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. drawellanalytical.com [drawellanalytical.com]
A Senior Application Scientist's Guide to Distinguishing Cis and Trans Isomers of 2-(4-nitrophenyl)ethenylboronic acid
Introduction
In the landscape of drug development and materials science, the precise structural characterization of molecular entities is not merely an academic exercise; it is a cornerstone of efficacy, safety, and intellectual property. Geometric isomers, such as the cis and trans forms of 2-(4-nitrophenyl)ethenylboronic acid, can exhibit profoundly different physical, chemical, and biological properties despite having identical chemical formulas. The trans isomer, with its extended planarity, often engages in more effective π-stacking and may present a different pharmacological profile compared to the sterically hindered cis isomer. This guide provides an in-depth comparison of robust analytical techniques for the unambiguous differentiation of these two isomers, grounded in experimental data and established scientific principles.
Part 1: The Structural Imperative: Why Isomer Distinction Matters
The core difference between the cis and trans isomers of this compound lies in the spatial arrangement of the 4-nitrophenyl and boronic acid groups across the carbon-carbon double bond. In the trans isomer, these groups are on opposite sides, allowing the molecule to adopt a more planar and sterically stable conformation. Conversely, in the cis isomer, these bulky groups are on the same side, inducing significant steric strain that forces the phenyl and boronic acid moieties out of the plane of the double bond.[1][2] This fundamental geometric variance is the root cause of their distinct spectroscopic and chromatographic behaviors.
Caption: Molecular structures of trans (left) and cis (right) isomers.
Part 2: Definitive Analytical Methodologies
A multi-pronged analytical approach is recommended for the unequivocal identification of the cis and trans isomers. The following techniques exploit different physicochemical properties, providing a self-validating system of characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy, particularly ¹H NMR, is arguably the most powerful and definitive method for distinguishing between these isomers in solution.[1] The key lies in the analysis of the vinylic protons (the hydrogens on the C=C double bond).
Causality Behind the Method: The magnitude of the scalar coupling constant (J-value) between two vicinal protons is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation.
-
In the trans isomer , the vinylic protons have a dihedral angle of ~180°, which results in a large coupling constant, typically in the range of 15-18 Hz.[3]
-
In the cis isomer , the dihedral angle is ~0°, leading to a significantly smaller coupling constant, generally between 6-12 Hz.[3]
Furthermore, the chemical shifts (δ) of the vinylic protons can differ. In many stilbene-like systems, the vinylic protons of the cis isomer are more deshielded (appear at a higher ppm) due to anisotropic effects and steric compression.[3]
Comparative NMR Data (Expected Values)
| Parameter | cis-Isomer | trans-Isomer | Key Differentiating Feature |
| Vinylic Proton J-Coupling (³JHH) | ~10 Hz | ~16 Hz | The trans isomer exhibits a significantly larger coupling constant.[3] |
| Vinylic Proton Chemical Shift (δ) | More Deshielded | Less Deshielded | Protons in the cis isomer may appear further downfield. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the isomer sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Ensure sufficient scans are taken to achieve a good signal-to-noise ratio.
-
Processing: Process the spectrum using appropriate software. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.[4]
-
Analysis: Identify the doublet signals corresponding to the vinylic protons. Measure the coupling constant (J-value) between them to determine the isomeric configuration.
UV-Visible Spectroscopy: Probing Electronic Conjugation
UV-Vis spectroscopy provides valuable information about the electronic structure of the isomers. The differentiation is based on how their geometry affects the extent of the π-conjugated system.
Causality Behind the Method: The trans isomer, being more planar, allows for more effective overlap of p-orbitals across the entire molecule (nitrophenyl ring, double bond, and boronic acid group). This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule absorbs light at a longer wavelength (a bathochromic or red shift).[4][5] This extended conjugation also typically leads to a higher molar extinction coefficient (ε), resulting in a more intense absorption band.[4] The sterically hindered cis isomer has a disrupted π-system, leading to absorption at a shorter wavelength (hypsochromic or blue shift) and lower intensity.[5]
Comparative UV-Vis Data (Expected Values in Hexane)
| Parameter | cis-Isomer | trans-Isomer | Key Differentiating Feature |
| λmax (Wavelength of Max. Absorbance) | ~280 nm | ~295-320 nm | The trans isomer shows a significant red shift in λmax.[4][5] |
| ε (Molar Extinction Coefficient) | Lower | Higher | The trans isomer has a more intense absorption band.[4] |
Experimental Protocol: UV-Vis Spectroscopy
-
Solution Preparation: Prepare stock solutions of each isomer in a UV-transparent solvent (e.g., hexane, ethanol) at a known concentration (e.g., 10⁻⁵ M). Ensure the absorbance is within the linear range of the spectrophotometer (ideally 0.1 - 1.0 AU).[6]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes. Then, record the absorption spectrum of the sample solution from approximately 200 to 400 nm.
-
Analysis: Determine the λmax and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).
High-Performance Liquid Chromatography (HPLC): Separation and Quantification
HPLC is an essential technique for both separating a mixture of the isomers and confirming the purity of an isolated isomer.
Causality Behind the Method: The separation relies on the differential interaction of the isomers with the stationary phase of the HPLC column. Due to their different shapes, the isomers will have different retention times.[7] On a standard reversed-phase column (e.g., C18), the more planar and often less polar trans isomer may have a longer retention time than the bulkier, potentially more polar cis isomer. Shape-selective phases, such as those with cholesterol-bonded silica, can offer enhanced resolution for geometric isomers.[8]
Experimental Protocol: Reversed-Phase HPLC
-
System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a common starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the λmax of one of the isomers (e.g., 300 nm).
-
Sample: Inject a solution of the sample dissolved in the mobile phase.
-
Analysis: The two isomers should elute as distinct peaks with different retention times, allowing for their separation and quantification.
Part 3: Integrated Analytical Workflow
For a laboratory receiving an unknown sample of this compound, a logical workflow ensures efficient and accurate identification.
Caption: Recommended workflow for isomer identification.
Part 4: Absolute Configuration: X-ray Crystallography
When an unambiguous, solid-state structural determination is required, single-crystal X-ray crystallography is the ultimate arbiter. This technique provides a three-dimensional map of electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute stereochemistry.
Causality Behind the Method: The diffraction pattern of X-rays passing through a single crystal is unique to the crystal's internal atomic arrangement. By analyzing this pattern, the exact position of each atom in the molecule can be determined, providing definitive proof of the cis or trans configuration. Boronic acids are known to form hydrogen-bonded dimers or larger networks in the solid state, which can also be elucidated by this method.[9][10]
General Experimental Workflow: X-ray Crystallography
-
Crystallization: High-quality single crystals are grown from a purified sample, typically by slow evaporation of a solvent, vapor diffusion, or slow cooling.[11]
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam in a single-crystal diffractometer.
-
Structure Solution & Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to produce a final, accurate molecular structure.[11]
This technique, while powerful, is contingent on the ability to grow suitable crystals and is more resource-intensive than spectroscopic methods.
Conclusion
The differentiation of cis and trans isomers of this compound is critical for advancing research and development. While ¹H NMR spectroscopy offers the most direct and definitive means of identification in solution through the measurement of vinylic proton coupling constants, a comprehensive approach utilizing UV-Vis spectroscopy and HPLC provides orthogonal data that validates the initial assignment and confirms sample purity. For absolute structural proof in the solid state, X-ray crystallography remains the unparalleled gold standard. By employing the principles and protocols outlined in this guide, researchers can confidently and accurately characterize these important geometric isomers.
References
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Bolognesi, M. L., et al. (2018). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Flores, M. C., et al. (2017). Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction. Molecules. Available at: [Link]
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ResearchGate (2014). How can UV-Vis be used to characterize the cis and trans isomers of an inorganic complex? Available at: [Link]
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Ando, T., et al. (2003). Chromatographic Separation of Geometric Isomers of 7,9-Decadienyl Compounds. Journal of Chemical Ecology. Available at: [Link]
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Rimmer, C. A., & Sander, L. C. (2007). Shape Selectivity in Reversed-Phase Liquid Chromatography. LCGC International. Available at: [Link]
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PharmaTutor (2006). Ultraviolet and Visible Spectroscopy. Available at: [Link]
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Latva-Mäenpää, H., et al. (2021). Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. Molecules. Available at: [Link]
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Fazio, M. A., et al. (2002). Synthesis, photochemistry and photophysics of stilbene-derivatized fullerenes. Photochemical & Photobiological Sciences. Available at: [Link]
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Scribd. Cis-Trans Using UV-VIS. Available at: [Link]
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ResearchGate. Photoisomerization Dynamics of Stiff-Stilbene in Solution. Available at: [Link]
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Your Chem Key (2019). What is Effect of Stereochemistry on UV Absorption Spectra. YouTube. Available at: [Link]
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MicroSolv Technology Corporation (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Available at: [Link]
-
Filo (2025). The correct statement about cis and trans-stilbene is. Available at: [Link]
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Longdom Publishing (2021). Cis-Trans Isomers and its Differences in Properties. Journal of Chemical Engineering & Process Technology. Available at: [Link]
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A Guide to Benchmarking Catalytic Efficiency: The Potential of 4-Nitrostyrylboronic Acid as a Chromogenic Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for a Universal Benchmark
In the fields of chemical synthesis and drug development, the ability to quantify and compare the performance of catalysts is paramount. Catalytic efficiency, often expressed as the specificity constant (kcat/Km), provides a crucial metric for this purpose. A high kcat/Km value signifies a highly effective catalyst that can achieve significant product formation even at low substrate concentrations.[1][2][3][4][5] The selection of an appropriate substrate is critical for these measurements. An ideal benchmark substrate should be readily available, stable, and, most importantly, provide a simple and continuous method for monitoring the reaction progress.
Chromogenic substrates, which produce a visible color change upon enzymatic or chemical transformation, are invaluable tools for kinetic analysis.[2][6][7][8] Well-known examples include nitrocefin for β-lactamases and p-nitrophenyl derivatives for various hydrolases.[4][9][10][11][12][13][14][15] This guide introduces 4-nitrostyrylboronic acid, a compound possessing the key features of a versatile chromogenic substrate, and outlines its potential for benchmarking a diverse array of catalytic reactions, from organometallic cross-coupling to enzymatic transformations.
Section 1: Decoding Catalytic Efficiency: Beyond Reaction Speed
To properly benchmark a catalyst, one must look beyond simple conversion rates. The Michaelis-Menten model provides two key parameters that define a catalyst's performance under steady-state conditions.[16][17]
-
Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of its maximum (Vmax). It is an inverse measure of the substrate's binding affinity to the catalyst's active site; a lower Km indicates a stronger interaction.[16]
-
kcat (Turnover Number): This is the maximum number of substrate molecules that one active site of the catalyst can convert into product per unit of time when it is fully saturated with the substrate. It is a direct measure of the catalyst's intrinsic processing speed.
-
kcat/Km (Specificity Constant): This ratio is the most significant measure of a catalyst's overall efficiency. It reflects how effectively a catalyst can operate at low substrate concentrations, which is often the case in physiological or industrial settings. An enzyme with a high kcat/Km ratio is considered more efficient.[3]
Section 2: 4-Nitrostyrylboronic Acid: A Promising Candidate Substrate
The molecular architecture of 4-nitrostyrylboronic acid uniquely positions it as a potential chromogenic substrate for a variety of catalytic systems.
-
The Boronic Acid Moiety: Boronic acids are well-established as versatile reagents and binding motifs. They are famously used in the Suzuki-Miyaura cross-coupling reaction, demonstrating their reactivity with transition metal catalysts like palladium.[18][19][20][21] Furthermore, the boronic acid group can form reversible covalent bonds with the active site serine residues of enzymes like β-lactamases, making them potent inhibitors but also suggesting a potential for substrate-like interactions.[22][23] This dual reactivity opens the door to benchmarking both organometallic catalysts and certain classes of enzymes.
-
The Chromogenic Reporter Group: The 4-nitrostyrene portion of the molecule is a conjugated system that absorbs light at a specific wavelength. Any catalytic reaction that disrupts this conjugation—such as the reduction of the nitro group or the saturation of the styrenic double bond—will cause a significant and easily measurable shift in its UV-Vis absorbance spectrum.[24][25][26][27] This property is analogous to the principle behind established substrates like nitrocefin, where the hydrolysis of a β-lactam ring breaks a conjugated system, resulting in a distinct color change from yellow to red.[9][10][12]
Section 3: Proposed Catalytic Benchmark Reaction: The Hydrogenation of 4-Nitrostyrylboronic Acid
A prime candidate for a benchmark reaction is the chemoselective hydrogenation of 4-nitrostyrylboronic acid. In this reaction, a catalyst (e.g., Palladium on carbon, novel metal nanoparticles) would selectively reduce either the nitro group or the vinyl group.[26][27] Both transformations would alter the molecule's chromophore, allowing for real-time spectrophotometric monitoring.
The selective reduction of the nitro group to an amino group, for instance, would cause the disappearance of the characteristic absorbance of the 4-nitrostyrene and the appearance of a new absorbance for the 4-aminostyrylboronic acid.[24]
Caption: Proposed catalytic cycle for the hydrogenation of 4-nitrostyrylboronic acid.
Section 4: Comparison with Established Benchmark Substrates
To appreciate its potential, 4-nitrostyrylboronic acid must be compared against current standards in the field.
| Feature | 4-Nitrostyrylboronic Acid (Proposed) | Nitrocefin[9][10][13] | p-Nitrophenyl Acetate (pNPA)[1][4][11][14][15][16] |
| Target Catalyst Class | Transition Metals (e.g., Pd, Rh, Cu), potentially Serine Hydrolases | Serine and Metallo-β-Lactamases | Esterases, Proteases (e.g., Chymotrypsin) |
| Reaction Type | Hydrogenation, Reduction, Cross-Coupling | β-Lactam Ring Hydrolysis | Ester Hydrolysis |
| Detection Method | UV-Vis Spectrophotometry (shift in λmax) | Colorimetric (Yellow → Red, Abs @ ~486 nm) | Colorimetric (Colorless → Yellow, Abs @ ~405 nm) |
| Advantages | Potentially broad applicability across different catalyst types (organometallic & enzymatic). Boronic acid group allows for specific interactions. | High sensitivity and specificity for β-lactamases. Pronounced visual color change. | Commercially available and inexpensive. Well-established protocols. |
| Potential Limitations | Validation required for specific catalyst classes. Potential for side reactions (e.g., protodeboronation). Substrate stability in aqueous buffers needs characterization. | Limited to β-lactamases. Can be expensive. Stock solutions often require DMSO.[13] | Spontaneous hydrolysis in aqueous solutions requires a no-enzyme control.[1] Limited to hydrolases. |
Section 5: Experimental Protocol for Assay Development
This protocol provides a robust framework for using 4-nitrostyrylboronic acid to determine the kinetic parameters of a catalyst.
Objective: To determine the Km, Vmax, and kcat of a catalyst using 4-nitrostyrylboronic acid as a chromogenic substrate.
Materials:
-
4-Nitrostyrylboronic Acid (substrate)
-
Catalyst of interest (e.g., enzyme, palladium nanoparticles)
-
Appropriate reaction buffer (e.g., Sodium Phosphate, pH 7.5 for enzymes; suitable solvent for organometallic catalysts)
-
Anhydrous DMSO or Ethanol (for substrate stock solution)
-
UV-Vis Spectrophotometer or 96-well plate reader
-
Quartz cuvettes or UV-transparent 96-well plates
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Substrate Stock: Prepare a high-concentration stock solution of 4-nitrostyrylboronic acid (e.g., 10 mM) in anhydrous DMSO. Rationale: Using an organic solvent for the stock prevents premature degradation and ensures solubility before dilution into the aqueous reaction buffer.
-
Catalyst Stock: Prepare a concentrated stock solution of the catalyst in the reaction buffer. The exact concentration should be determined empirically to ensure a measurable reaction rate.
-
-
Determination of Optimal Wavelength:
-
Perform a wavelength scan (e.g., 250-550 nm) of both the substrate (4-nitrostyrylboronic acid) and the expected product (e.g., 4-aminostyrylboronic acid) in the reaction buffer.
-
Identify the wavelength of maximum absorbance difference (Δλmax) between the reactant and product. This wavelength will be used to monitor the reaction.
-
-
Enzyme/Catalyst Concentration Optimization:
-
Perform a series of reactions at a fixed, saturating substrate concentration while varying the catalyst concentration.
-
Aim for a catalyst concentration that yields a linear change in absorbance over a reasonable time frame (e.g., 5-10 minutes).
-
-
Kinetic Assay (Initial Rate Measurements):
-
Set up a series of reactions in cuvettes or a 96-well plate. Each reaction should have a final volume of, for example, 200 µL.
-
Prepare a range of substrate concentrations that bracket the expected Km (e.g., 0.1x to 10x Km). This is achieved by adding varying volumes of the substrate stock to the reaction buffer.
-
Include a "no-catalyst" blank for each substrate concentration to correct for any non-catalytic substrate degradation.
-
Equilibrate the plate/cuvettes to the desired reaction temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a fixed, optimized amount of the catalyst to each well/cuvette. Mix quickly.
-
Immediately begin monitoring the change in absorbance at the predetermined Δλmax in kinetic mode (e.g., readings every 15-30 seconds for 5-10 minutes).
-
Caption: High-level workflow for a kinetic assay using a chromogenic substrate.
Section 6: Data Analysis and Interpretation
-
Calculate Initial Rates (V₀): For each substrate concentration, plot Absorbance vs. Time. The initial rate (V₀) is the slope of the linear portion of this curve. Convert this rate from ΔAbs/min to µM/min using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient difference between product and substrate at Δλmax.
-
Determine Kinetic Parameters: Plot the calculated initial rates (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the Data: Use non-linear regression software to fit the data directly to the Michaelis-Menten equation: V₀ = (Vmax * [S]) / (Km + [S]). This will provide the most accurate values for Vmax and Km.
-
Calculate kcat: If the molar concentration of the catalyst's active sites [E] is known, kcat can be calculated using the formula: kcat = Vmax / [E].
Conclusion and Future Outlook
While established substrates like nitrocefin and pNPA are mainstays for specific enzyme classes, the field benefits from the development of novel, versatile tools. 4-Nitrostyrylboronic acid presents a compelling case as a next-generation benchmark substrate due to its unique combination of a catalyst-reactive boronic acid head and a chromogenic nitrostyrene reporter tail. Its potential to bridge the gap between benchmarking organometallic and enzymatic catalysts makes it a particularly exciting candidate for further investigation.
Future research should focus on validating this proposed methodology across a spectrum of palladium, rhodium, and copper catalysts, as well as exploring its utility with serine hydrolases. By systematically characterizing its kinetic performance, stability, and limitations, the scientific community can fully unlock the potential of 4-nitrostyrylboronic acid as a powerful and versatile tool in the pursuit of more efficient catalytic systems.
References
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Li, S., et al. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. Biotechnology Letters. [Link]
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Chromogenic Substrates. Glycosynth. [Link]
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Beta-Lactamase Activity Colorimetric Assay Kit (384 well). Assay Genie. [Link]
-
Shapiro, A. B. (2022). Response to "I want to perform esterase assay using p-Nitrophenyl acetate. Can anyone let me know what procedure can be used?". ResearchGate. [Link]
-
Perez-Llarena, F. J., et al. (2015). Molecular Basis for the Catalytic Specificity of the CTX-M Extended-Spectrum β-Lactamases. Biochemistry. [Link]
-
Accurately Determining Esterase Activity via the Isosbestic Point of p-Nitrophenol. (2026, January 9). ResearchGate. [Link]
-
Novel Chromogenic Substrate for Bacterial β-Lactamases Based on Cephalosporin Modified with an Epoxy Group. (2025, August 10). ResearchGate. [Link]
-
Colorimetric Esterase Activity Assay for Carbonic Anhydrase. (2025, July 22). Protocol Exchange. [Link]
-
Galleni, M., et al. (1994). CENTA as a Chromogenic Substrate for Studying β-Lactamases. Antimicrobial Agents and Chemotherapy. [Link]
-
Zhang, Y., et al. (2020). Boosting chemoselective reduction of 4-nitrostyrene via photoinduced energetic electrons from in situ formed Cu nanoparticles on carbon dots. Green Chemistry. [Link]
- A chromogenic beta-lactamase substrate. (2021).
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Wang, Z., et al. (2024). Colorimetric Immunoassays with Boronic Acid-Decorated, Peroxidase-like Metal-Organic Frameworks as the Carriers of Antibodies and Enzymes. Molecules. [Link]
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Wiskur, S. L., et al. (2007). Benchtop monitoring of reaction progress via visual recognition with a handheld UV lamp: in situ monitoring of boronic acids in the Suzuki-Miyaura reaction. Organic Letters. [Link]
-
Matagne, A., et al. (1999). Catalytic properties of class A beta-lactamases: efficiency and diversity. Cellular and Molecular Life Sciences. [Link]
-
Conversion of 4‐nitrostyrene, selectivity of 4‐aminostyrene, 4‐ethylnitrobenzene, and 4‐ethylaniline for 4‐nitrostyrene hydrogenation over Ni(1‐x)Fex/SiO2 (x=0, 0.1, 0.25, and 0.4). ResearchGate. [Link]
-
Chromogenic Substrates Overview. (2023, June 15). DC Fine Chemicals. [Link]
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Li, D., et al. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Sensors. [Link]
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Worrall, D. E. (1939). THE SYNTHESIS OF ι-NITROSTYRENES. The Journal of Organic Chemistry. [Link]
-
Reaction network of the hydrogenation of 4‐nitrostyrene. ResearchGate. [Link]
-
Santi, N., et al. (2025). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences. [Link]
-
Malig, T. C. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Wei, Y., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]
-
Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. [Link]
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Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. Applied Photophysics. [Link]
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Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (2025, March 3). MDPI. [Link]
-
Enzyme Kinetics Assay. BASIL Biochemistry Project. [Link]
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Comparative Guide: TLC Visualization Strategies for Nitrophenyl Boronic Acids
Executive Summary: The "False Positive" Trap
In the development of Suzuki-Miyaura coupling partners, Nitrophenyl Boronic Acids (NPBAs) present a unique analytical challenge. Unlike simple phenylboronic acids, the nitro group is a strong chromophore.
The Problem: The primary decomposition pathway of NPBAs is protodeboronation , yielding nitrobenzene.[1] Both the starting material (NPBA) and the decomposition product (nitrobenzene) are strongly UV-active at 254 nm.
The Consequence: Relying solely on UV visualization often leads to "false positive" assessments of purity. You may see a single UV-active spot and assume your boronic acid is pure, when in reality, you are observing the deboronated byproduct.
The Solution: This guide compares three visualization methods to definitively identify the carbon-boron bond:
-
UV (254/365 nm): The baseline (insufficient for purity).
-
Alizarin Red S (ARS): The high-specificity fluorescent standard.
-
Curcumin (Turmeric): The traditional colorimetric alternative.
Mechanistic Insight: Why Specific Stains Work
Boronic acids function as Lewis acids.[2] To visualize them specifically, we exploit their reversible covalent binding to 1,2-diols .
Both Alizarin Red S and Curcumin act as "reporter diols." When they bind to the empty
Visualization: Boronic Acid-Stain Complexation[3]
Figure 1: General mechanism of boronic acid visualization. The formation of the cyclic ester is the "switch" that turns on the signal.
Comparative Protocols
Method A: Alizarin Red S (The Superior Choice)
Best for: High sensitivity, distinguishing NPBAs from nitro-impurities, and shelf-stable plates.
Mechanism: Alizarin Red S is a catechol dye.[3] In isolation, it is weakly fluorescent. Upon binding to a boronic acid, it forms a complex that emits intense yellow/orange fluorescence under long-wave UV (366 nm).
Protocol:
-
Preparation: Dissolve Alizarin Red S (1 mM) in Acetone. (approx.[4][5][6][7][8][9] 3.4 mg in 10 mL acetone).
-
Elution: Run the TLC plate (typically Hexane/EtOAc).
-
Application: Quickly dip the dried plate into the stain or spray lightly.
-
Visualization: Allow to air dry for 1-2 minutes.
-
Detection: View under 366 nm UV light .
-
Result: Boronic acids appear as glowing bright yellow/orange fluorescent spots against a dark purple/background.
-
Nitrobenzene: Remains dark (quenching) or invisible at 366 nm.
-
Method B: Curcumin (The Traditional Alternative)
Best for: Labs lacking 366 nm UV lamps; qualitative "yes/no" checks.[5][10]
Mechanism: Curcumin (diferuloylmethane) forms a complex known as Rosocyanine with boron under acidic conditions.[6]
Protocol:
-
Preparation: Dissolve 100 mg Curcumin in 100 mL Ethanol . Add 1 mL conc. HCl . (Acid is critical for the complex formation).
-
Elution: Run TLC plate.
-
Application: Dip the plate.
-
Development: Heat the plate gently with a heat gun (approx. 80°C) for 1-2 minutes.
-
Detection: View under visible light.
-
Result: Boronic acids appear as red/brown spots on a bright yellow background.
-
Drawback: Nitrophenyl groups are often yellow/orange themselves, which can lower the contrast against the yellow curcumin background.
-
Performance Comparison Data
The following data summarizes the performance of these stains specifically for 4-Nitrophenylboronic acid (4-NPBA) vs. its degradation product Nitrobenzene.
| Feature | UV (254 nm) | Alizarin Red S (366 nm) | Curcumin (Visible) |
| Detection Principle | Conjugated | Boronate-Diol Fluorescence | Rosocyanine Complex (Color) |
| Detects Nitrobenzene? | YES (Risk of False Pos.) | NO (Dark) | NO (Yellow background) |
| Detects Boronic Acid? | YES | YES (Specific) | YES |
| Limit of Detection (LOD) | ~500 ng | ~1.2 ng (High Sensitivity) | ~50 ng |
| Contrast | Black on Green | Glowing Yellow on Purple | Red on Yellow |
| Interference | High (Solvents, impurities) | Low | Moderate (Nitro group color) |
| Destructive? | No | Yes (Chemically modified) | Yes |
Recommended Workflow
To ensure scientific integrity in your synthesis, follow this logical decision tree. This workflow prevents the accidental isolation of deboronated impurities.
Figure 2: Validated workflow for distinguishing intact boronic acids from deboronated byproducts.
Expert Commentary & Troubleshooting
The "Nitro" Interference
Nitrophenyl boronic acids are electron-deficient. This reduces the Lewis acidity of the boron slightly compared to alkyl boronic acids, but it actually stabilizes the boronate ester with Alizarin. However, the nitro group is a fluorescence quencher in many contexts.
-
Observation: You may notice the fluorescence of NPBAs is slightly less intense than phenylboronic acid.
-
Fix: If the signal is weak with Alizarin, ensure the plate is completely dry of elution solvents (especially acidic ones like acetic acid) before dipping, as excess acid can protonate the Alizarin and shift the equilibrium.
Shelf Life of Stains
-
Alizarin Red S: The acetone solution is stable for months at room temperature.
-
Curcumin: The solution degrades. It must be prepared fresh weekly and stored in the dark (curcumin is light-sensitive).
Recommendation
For drug development workflows where purity documentation is critical, Alizarin Red S is the mandatory choice. The ability to photograph the fluorescent plate (using a simple UV cabinet and smartphone filter) provides undeniable proof of the C-B bond's existence, whereas UV 254 nm only proves the existence of the aromatic ring.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
